3-Chloro-2-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSXYHBMFKRBK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClNO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid (CAS 4771-47-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitrobenzoic acid, with the CAS registry number 4771-47-5, is a key aromatic organic compound that serves as a versatile building block in synthetic chemistry.[1][2] Its molecular structure, featuring a benzene ring substituted with a carboxylic acid group, a nitro group, and a chlorine atom, imparts a unique reactivity profile that is highly valued in the synthesis of complex molecules.[2] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3-Chloro-2-nitrobenzoic acid, with a focus on its relevance to pharmaceutical and agrochemical research and development.
Physicochemical and Spectroscopic Properties
3-Chloro-2-nitrobenzoic acid is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic environment of the aromatic ring and the acidity of the carboxylic acid.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄ClNO₄ | [1][3][4][5][6][7] |
| Molecular Weight | 201.56 g/mol | [3][4][6][8] |
| Melting Point | 233-242 °C | [1] |
| 237-239 °C (lit.) | [3][8] | |
| 234°C to 240°C | [5] | |
| Boiling Point | 365.6 ± 27.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Solubility | Soluble in Methanol | |
| Flash Point | 174.9 ± 23.7 °C | [3] |
| InChI Key | VCHSXYHBMFKRBK-UHFFFAOYSA-N | [3][6][8][9] |
| SMILES | O=C(O)c1cccc(Cl)c1[O-] | [3][4][8] |
Spectroscopic Data
The structural features of 3-Chloro-2-nitrobenzoic acid give rise to a characteristic spectroscopic fingerprint.
-
Infrared (IR) Spectroscopy : The IR spectrum displays a strong absorption band for the carboxylic acid C=O group around 1710 cm⁻¹.[10] Asymmetric and symmetric vibrations of the NO₂ group are observed at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[10] The C-Cl stretching vibration is typically found around 730 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR data in DMSO-d₆ has been reported.[9]
-
Mass Spectrometry : The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[9]
Synthesis and Reactivity
Synthesis
Two primary synthetic routes to 3-Chloro-2-nitrobenzoic acid have been reported:
-
Nitration of 3-chlorobenzoic acid : This involves the electrophilic aromatic substitution of 3-chlorobenzoic acid with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Chlorination of 2-nitrobenzoic acid : This route involves the electrophilic aromatic substitution of 2-nitrobenzoic acid with a chlorinating agent.[1]
The choice of synthetic route can be influenced by the availability of starting materials and the desired regioselectivity.
Caption: Key application areas of 3-Chloro-2-nitrobenzoic Acid.
Safety and Handling
3-Chloro-2-nitrobenzoic acid is considered a hazardous chemical and should be handled with appropriate safety precautions.
-
GHS Hazard Classification : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* Personal Protective Equipment (PPE) : When handling this compound, it is essential to wear protective gloves, eye protection (such as chemical safety goggles), and a dust mask (type N95 or equivalent). [8][11][12]* Handling : Avoid breathing dust and ensure adequate ventilation. [11][12]Minimize dust generation and accumulation. [12]* Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container. [11][12]* Incompatibilities : It is incompatible with strong oxidizing agents and strong bases. [7][11]* Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. [7] In case of accidental exposure, it is crucial to follow standard first-aid measures. [12]For spills, the material should be swept up or vacuumed and placed into a suitable disposal container. [12]
Experimental Protocols
Esterification of 3-Chloro-2-nitrobenzoic Acid
This protocol describes a general procedure for the synthesis of a methyl ester derivative.
Materials:
-
3-Chloro-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
To a solution of 3-Chloro-2-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-chloro-2-nitrobenzoate.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
3-Chloro-2-nitrobenzoic acid is a fundamentally important chemical intermediate with a well-defined set of properties and a versatile reactivity profile. Its utility in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors, underscores its significance in modern chemical research and development. A thorough understanding of its characteristics and safe handling procedures is paramount for its effective and responsible use in the laboratory and in industrial applications.
References
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Chemsrc. (2025). 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 3-Chloro-2-nitrobenzoic Acid (CAS 4771-47-5): Properties and Uses. Retrieved from [Link]
-
SciELO. (n.d.). Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II). Retrieved from [Link]
-
SciELO. (n.d.). Magnetic, thermal and spectral behaviour of 3-chloro-2- nitrobenzoates of Co(II), Ni(II), and Cu(II). Retrieved from [Link]
-
Fisher Scientific. (n.d.). 3-Chloro-2-nitrobenzoic acid, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
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3-Chloro-2-nitrobenzoic acid chemical structure and SMILES
CAS: 4771-47-5 | Molecular Formula: C₇H₄ClNO₄[1][2][3][4][5]
Structural Identity & Cheminformatics
3-Chloro-2-nitrobenzoic acid represents a highly functionalized benzene scaffold characterized by significant steric crowding.[2][5] The vicinal arrangement of the carboxylic acid (C1), nitro group (C2), and chlorine atom (C3) creates a "molecular torsion" that defines its reactivity profile.[2][5] The bulky nitro group at position 2 is forced out of planarity with the aromatic ring due to the flanking substituents, reducing resonance stabilization and increasing the susceptibility of the nitro group to reduction or nucleophilic displacement under specific conditions.[2][5]
Core Identifiers
| Registry System | Identifier |
| CAS Number | 4771-47-5 |
| Canonical SMILES | OC(=O)C1=C(N(=O)=O)C(Cl)=CC=C1 |
| InChIKey | VCHSXYHBMFKRBK-UHFFFAOYSA-N |
| Beilstein Ref | 2109828 |
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and the steric pressure points (indicated by red edges) that dictate the molecule's conformation.[2][5]
Figure 1: Structural connectivity highlighting the 'ortho-effect' and steric congestion at the C1-C2-C3 locus.[2]
Physicochemical Profile
Understanding the physicochemical parameters is critical for researchers utilizing this compound in drug discovery (Lipinski compliance) or agrochemical formulation.[2][5] The low pKa reflects the electron-withdrawing inductive effects of the ortho-nitro and meta-chloro substituents.[2][5]
| Property | Value | Context/Implication |
| Molecular Weight | 201.56 g/mol | Fragment-based drug design compliant.[2][5] |
| Melting Point | 237–239 °C | High thermal stability; indicates strong intermolecular H-bonding (dimerization).[2][5] |
| pKa (Predicted) | 1.82 ± 0.10 | Significantly more acidic than benzoic acid (4.[2][5]2) due to the ortho-nitro effect.[2][5][6] |
| LogP (Octanol/Water) | ~1.9 – 2.36 | Moderate lipophilicity; suitable for membrane permeability optimization.[5] |
| Water Solubility | 0.47 g/L (25°C) | Low; requires organic cosolvents (MeOH, DMSO) for reactions.[5] |
| H-Bond Donors/Acceptors | 1 / 4 | Classic donor-acceptor profile for ligand binding.[2][5] |
Synthetic Pathways & Process Chemistry
The synthesis of 3-chloro-2-nitrobenzoic acid is non-trivial due to regioselectivity challenges.[2][5] Direct nitration of 3-chlorobenzoic acid typically yields the 6-nitro isomer (major) rather than the 2-nitro isomer, due to the steric hindrance discussed above.[2][5] Therefore, the Oxidation Route is the industry standard for high purity.[2][5]
Preferred Route: Oxidation of 3-Chloro-2-nitrotoluene
This protocol utilizes the pre-existing regiochemistry of the toluene derivative to bypass nitration selectivity issues.[2][5]
Reagents: 3-Chloro-2-nitrotoluene, KMnO₄ (or dilute HNO₃ for industrial scale), Pyridine/Water reflux.[2][5]
Step-by-Step Laboratory Protocol:
-
Preparation: Suspend 3-chloro-2-nitrotoluene (1.0 eq) in a mixture of pyridine and water (1:4 ratio). The pyridine acts as a phase transfer catalyst and solubilizer.[2][5]
-
Oxidation: Heat the mixture to 90°C. Slowly add KMnO₄ (2.5 eq) portion-wise over 2 hours. Caution: Exothermic reaction.[2][5]
-
Reflux: Maintain reflux for 4–6 hours until the purple permanganate color persists or TLC indicates consumption of the starting material.
-
Workup:
-
Purification: Recrystallize from aqueous ethanol to yield needle-like crystals (Yield: ~65-75%).
Synthetic Workflow Diagram
Figure 2: Comparative synthetic logic favoring the oxidation of the toluene precursor over direct nitration.
Reactivity & Pharmacophore Utility
3-Chloro-2-nitrobenzoic acid serves as a "linchpin" intermediate.[5] Its value lies in the ability to differentiate the three functional groups for sequential modification.[2][5]
A. Reduction to Anthranilic Acids
The most common application is the reduction of the nitro group to an amine, yielding 3-chloroanthranilic acid .[2][5]
-
Utility: This is a direct precursor for acridines and quinazolines, scaffolds found in kinase inhibitors and antimalarial drugs.[2][5]
B. Nucleophilic Aromatic Substitution (SNAr)
The nitro group at position 2 activates the chlorine at position 3 (and vice versa, though less effectively).[2][5] However, the nitro group itself can sometimes be displaced if the nucleophile is strong and the ring is highly electron-deficient.[2][5]
-
Reaction: Reaction with amines can displace the chlorine to form 3-amino-2-nitrobenzoic acid derivatives, though this requires forcing conditions due to the deactivating nature of the carboxylate anion formed in basic media.[2]
C. Heterocycle Formation
Condensation with anilines followed by cyclization (e.g., Ullmann coupling) yields N-phenylanthranilic acids (fenamates), a class of NSAIDs.[2][5]
Safety & Handling Protocol
Signal Word: WARNING GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[2][5] 2A (H319), STOT SE 3 (H335).[5]
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.[2][5]
-
Dust Control: The powder is a respiratory irritant.[2][5] Weighing should be performed in a fume hood or using a powder containment balance.[2][5]
-
Storage: Store at room temperature in a dry, dark place. The compound is stable but should be kept away from strong bases and reducing agents.[2][5]
-
Spill Cleanup: Sweep up dry.[2][5] Do not generate dust.[2][5] Neutralize surfaces with a mild bicarbonate solution if necessary.[2][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20902, 3-Chloro-2-nitrobenzoic acid.[2][5] Retrieved from [Link]
-
U.S. National Library of Medicine. ChemIDplus - 3-Chloro-2-nitrobenzoic acid.[2][5] Retrieved from [Link][5]
Sources
- 1. 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5 | Chemsrc [chemsrc.com]
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- 3. 4771-47-5 CAS MSDS (3-Chloro-2-nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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An In-Depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
3-Chloro-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its unique arrangement of a carboxylic acid, a chloro group, and a nitro group on a benzene ring provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the directing effects of the substituents, makes it a valuable synthon for constructing elaborate molecular architectures, including heterocyclic systems that form the core of many bioactive compounds. This guide provides a comprehensive overview of the molecular properties, synthesis, and key applications of 3-Chloro-2-nitrobenzoic acid, with a focus on its utility for professionals in drug development.
Physicochemical and Spectroscopic Profile
The precise chemical identity and purity of a starting material are paramount in any synthetic endeavor. 3-Chloro-2-nitrobenzoic acid is a crystalline solid, typically appearing as a light yellow powder.[1] Its fundamental molecular and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₄ | [2][3] |
| Molecular Weight | 201.56 g/mol | [2][3] |
| CAS Number | 4771-47-5 | [2] |
| IUPAC Name | 3-chloro-2-nitrobenzoic acid | [2] |
| Melting Point | 237-239 °C | |
| Appearance | Light yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [1] |
The structural integrity of 3-Chloro-2-nitrobenzoic acid can be confirmed through various spectroscopic techniques. The infrared (IR) spectrum is characterized by a strong absorption band for the carboxylic acid C=O group around 1710 cm⁻¹, and bands for the asymmetric and symmetric vibrations of the nitro (NO₂) group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[4] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data further corroborate the structure, with the mass spectrum showing a molecular ion peak corresponding to its molecular weight.[2]
Synthesis of 3-Chloro-2-nitrobenzoic Acid
The preparation of 3-Chloro-2-nitrobenzoic acid is typically achieved through electrophilic aromatic substitution reactions. The two most common methods involve the nitration of 3-chlorobenzoic acid or the chlorination of 2-nitrobenzoic acid.[1] The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired purity of the final product, as isomeric byproducts can be formed.
A general representation of the synthesis via nitration is depicted in the workflow below. The regioselectivity of the nitration is directed by the existing chloro and carboxylic acid groups.
Sources
Difference between 3-chloro-2-nitrobenzoate and 2-chloro-3-nitrobenzoate
This guide provides an in-depth technical analysis comparing 3-chloro-2-nitrobenzoate and 2-chloro-3-nitrobenzoate .[1] It is designed for researchers and drug development professionals, focusing on structural electronic effects, synthetic accessibility, and reactivity profiles essential for scaffold design.[1]
Core Analysis of Isomeric Reactivity, Synthesis, and Pharmaceutical Utility
Executive Summary
While 3-chloro-2-nitrobenzoic acid (CAS 4771-47-5) and 2-chloro-3-nitrobenzoic acid (CAS 3970-35-2) share the same molecular formula (
-
2-Chloro-3-nitrobenzoic acid features a "Sandwiched Electrophile" motif where the chlorine atom is flanked by both the nitro and carboxyl groups.[1] This creates a highly activated center for Nucleophilic Aromatic Substitution (
), making it a preferred building block for fused heterocycles like indolo-benzodiazepines.[1] -
3-Chloro-2-nitrobenzoic acid presents a "Sterically Congested" motif.[1] The chlorine is activated primarily by the ortho-nitro group, but the carboxyl group is meta-positioned relative to the chlorine, reducing its electronic contribution to substitution reactions.
Structural & Electronic Analysis
The divergence in reactivity stems from the specific arrangement of the substituents on the benzene ring.[1]
The "Sandwich Effect" vs. "Steric Congestion"
| Feature | 2-Chloro-3-nitrobenzoic acid | 3-Chloro-2-nitrobenzoic acid |
| Structure | Cl (C2) is between COOH (C1) and NO2 (C3).[1] | NO2 (C2) is between COOH (C1) and Cl (C3).[1] |
| Electronic Activation | Dual Activation: Cl is ortho to both NO2 and COOH.[1] | Single Activation: Cl is ortho to NO2 but meta to COOH.[1] |
| Steric Environment | High steric strain at C2; Cl is labile.[1] | High steric strain at C2 (NO2); Cl is less labile.[1] |
| Melting Point | 183–187 °C (Lower symmetry packing) | 237–239 °C (Higher stability lattice) |
| pKa (Predicted) | ~2.02 (Stronger acid due to ortho-Cl/NO2) | ~2.2–2.5 (High acidity due to ortho-NO2) |
Electronic Activation Visualization
The following diagram illustrates the resonance stabilization of the Meisenheimer complex during nucleophilic attack, highlighting why the 2-chloro-3-nitro isomer is significantly more reactive.
Caption: Comparative
Synthetic Accessibility & Manufacturing[1]
Securing high-purity isomers is a common bottleneck in scale-up due to directing effects during nitration.[1]
Synthesis of 2-Chloro-3-nitrobenzoic acid[1][2]
-
Challenge: The carboxyl group directs meta, and the chloro group directs ortho/para.
-
Implication: This isomer is often an expensive impurity in the manufacture of the 5-nitro variant. Isolating it requires fractional crystallization or chromatography, driving up the cost for pharmaceutical use.[1]
Synthesis of 3-Chloro-2-nitrobenzoic acid[1]
-
Primary Route: Oxidation of 3-chloro-2-nitrotoluene.[1]
-
Challenge: Direct nitration of 3-chlorobenzoic acid yields predominantly the 6-nitro (2-nitro-5-chlorobenzoic acid) isomer.[1]
-
Preferred Protocol:
Reactivity Profile & Experimental Protocols
Nucleophilic Aromatic Substitution ( )
2-Chloro-3-nitrobenzoic acid is the superior electrophile.[1] It reacts readily with amines, thiols, and alkoxides under mild conditions.[1]
Protocol: Synthesis of N-Aryl Anthranilic Acid Derivative
Target: Displacement of Cl in 2-chloro-3-nitrobenzoic acid by Aniline.[1]
-
Reagents: 2-Chloro-3-nitrobenzoic acid (1.0 eq), Aniline (1.2 eq),
(2.5 eq), DMF (anhydrous).[1] -
Procedure:
-
Workup: Pour into ice-water, acidify to pH 3 with 1N HCl. Filter the yellow precipitate.
-
Yield: Typically 85-92% for the 2-chloro isomer; <50% for the 3-chloro isomer under identical conditions.[1]
Decarboxylation Risks
Both isomers are prone to thermal decarboxylation due to the electron-withdrawing nitro group ortho/para to the carboxyl.
-
Critical Control: Avoid temperatures >150 °C in neutral/acidic media during scale-up.
-
Observation: 2-nitrobenzoic acids decarboxylate more easily than 3-nitrobenzoic acids.[1] Therefore, 3-chloro-2-nitrobenzoic acid (nitro at C2) is thermally less stable regarding decarboxylation than 2-chloro-3-nitrobenzoic acid (nitro at C3).[1]
Pharmaceutical Applications
| Isomer | Key Application Domain | Specific Drug Scaffolds |
| 2-Chloro-3-nitro | Fused Heterocycles | Indolo-benzodiazepines: The ortho-chloro/carboxyl arrangement allows for sequential |
| 3-Chloro-2-nitro | Kinase Inhibitors | ERK-MAP Kinase Inhibitors: Used as a specific core where the meta-chloro geometric vector is required for binding pocket fit.[1] Thioflavones: Synthesis of sulfur-containing heterocycles.[1] |
Workflow: Scaffold Construction
The following diagram depicts the divergent synthetic utility of the two isomers.
Caption: Divergent synthetic pathways. The 2-chloro isomer favors cyclization; the 3-chloro isomer favors linear extension.
References
-
Sigma-Aldrich. 2-Chloro-3-nitrobenzoic acid Product Specification and Reactivity Data.[1][1]
-
BenchChem. A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid.[1]
-
ChemicalBook. 3-Chloro-2-nitrobenzoic acid Physical Properties and Synthesis.
-
PubChem. Compound Summary: 3-Chloro-2-nitrobenzoic acid (CID 20902).[1][1]
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives (Isomer Analysis).[1]
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An In-Depth Technical Guide to the Solubility of 3-Chloro-2-nitrobenzoic Acid in Organic Solvents
Introduction
In the realms of pharmaceutical development, organic synthesis, and materials science, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. Solubility dictates the choice of reaction media, purification strategies such as crystallization, and formulation approaches for final products. 3-Chloro-2-nitrobenzoic acid (3-Cl-2-NBA) is a vital building block in organic chemistry, utilized in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a benzene ring, presents a unique and interesting case for solubility studies.
This technical guide provides a comprehensive overview of the solubility of 3-chloro-2-nitrobenzoic acid. It is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data interpretation. We will delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of its dissolution, present a robust methodology for solubility determination, and discuss the thermodynamic models used to correlate and predict solubility behavior.
Physicochemical Properties of 3-Chloro-2-nitrobenzoic Acid
A molecule's structure and inherent physical properties are the primary determinants of its solubility. 3-Cl-2-NBA is a substituted benzoic acid with characteristics that influence its interaction with various solvents.
The presence of the carboxylic acid group (-COOH) allows for hydrogen bonding (acting as both a donor and acceptor) and imparts acidic properties. The nitro group (-NO2) is a strong electron-withdrawing group, increasing the molecule's polarity. The chlorine atom (-Cl) also contributes to the overall polarity and molecular weight.
Table 1: Physicochemical Properties of 3-Chloro-2-nitrobenzoic Acid
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄ClNO₄ | [1] |
| Molecular Weight | 201.56 g/mol | [1] |
| Melting Point | 237-239 °C | N/A |
| Appearance | White to off-white/yellow crystalline solid | N/A |
| CAS Number | 4771-47-5 | [1] |
| pKa (Predicted) | 1.82 ± 0.10 | N/A |
| LogP (Predicted) | 1.9 | [1] |
Note: The melting point for the isomeric 2-Chloro-3-nitrobenzoic acid is 183-187 °C. It is crucial to ensure the correct isomer is being used.
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle in predicting solubility. This concept centers on the polarity of the solute and the solvent. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. 3-Cl-2-NBA, with its multiple polar functional groups, is expected to have appreciable solubility in polar organic solvents.
Key Influencing Factors:
-
Hydrogen Bonding: The carboxylic acid group is the most significant contributor to hydrogen bonding. Solvents that can accept or donate hydrogen bonds (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating 3-Cl-2-NBA.
-
Polarity and Dipole Interactions: The nitro group and the C-Cl bond create significant dipole moments within the molecule. Polar aprotic solvents, such as acetone or acetonitrile, can interact favorably with these dipoles.
-
pH-Dependent Solubility: As a carboxylic acid, 3-Cl-2-NBA's solubility in aqueous or protic systems is highly dependent on pH. In basic solutions, the carboxylic acid will be deprotonated to form the more polar and highly water-soluble carboxylate salt. Conversely, in acidic solutions, it will remain in its less soluble protonated form. While this guide focuses on organic solvents, this principle is critical for extraction and purification processes involving aqueous washes.
Based on these principles, qualitative solubility information indicates that 3-Cl-2-NBA is soluble in solvents like ethanol and acetone, with some solubility in methanol and DMSO, but is less soluble in water.[2]
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the isothermal equilibrium shake-flask method . This technique ensures that the solution has reached saturation at a given temperature, providing a true measure of equilibrium solubility.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate data. A temperature-controlled shaker or water bath is essential.
-
Equilibrium Achievement: A common pitfall is measuring solubility before the system has reached equilibrium. This results in underestimation. The time required to reach equilibrium varies but is typically determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.
-
Use of Excess Solid: To ensure that the solution is truly saturated, an excess of the solid solute must be present throughout the equilibration period. This guarantees that the dissolution and crystallization rates have reached equilibrium.
-
Filtration: After equilibration, the saturated solution must be separated from the undissolved solid without altering the temperature or composition. Syringe filters (e.g., 0.45 µm PTFE) are ideal for this purpose as they quickly remove particulate matter. Pre-saturating the filter by discarding the first few drops of filtrate is a critical step to avoid loss of solute due to adsorption onto the filter membrane.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for solubility determination.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of crystalline 3-Cl-2-NBA to several vials (e.g., 20 mL glass scintillation vials). The amount should be sufficient to ensure solid is visible after equilibration.
-
Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials at a moderate speed for a predetermined time (e.g., 48 hours) to allow the system to reach equilibrium.
-
-
Sampling and Filtration:
-
Stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw a sample (e.g., 1-2 mL) from the clear supernatant using a disposable syringe.
-
Immediately attach a 0.45 µm syringe filter (PTFE is recommended for broad solvent compatibility) and filter the solution into a clean, tared vial. Discard the initial 0.2-0.3 mL of filtrate.
-
-
Quantification:
-
Accurately weigh the filtered sample to determine its mass, and subsequently its volume if the solvent density is known.
-
Dilute the sample with a suitable solvent (often the mobile phase for HPLC or the pure solvent for UV-Vis) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method.
-
Analytical Quantification Methods
A. High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for its specificity and accuracy.
-
Methodology: A reverse-phase HPLC method is suitable for 3-Cl-2-NBA.[3]
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and acidified water (e.g., with 0.1% phosphoric or formic acid) is a good starting point.[3] A typical gradient might be used to ensure separation from any impurities.
-
Detection: UV detection is appropriate for this chromophoric molecule. Wavelengths around 230-240 nm are often used for related compounds.[4]
-
Quantification: Prepare a series of standard solutions of 3-Cl-2-NBA of known concentrations. Generate a calibration curve by plotting peak area versus concentration. The concentration of the unknown sample is determined from this curve.
B. UV-Vis Spectrophotometry: A simpler, faster, but potentially less specific method.
-
Methodology: This technique is viable if no other components in the solution (impurities, solvent degradation products) absorb at the analysis wavelength.
-
Procedure:
-
Scan a dilute solution of 3-Cl-2-NBA in the solvent of interest to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law.
-
Measure the absorbance of the diluted, filtered sample and calculate its concentration using the calibration curve.
-
Thermodynamic Modeling of Solubility Data
Once experimental solubility data has been collected at various temperatures, thermodynamic models can be used to correlate the data and derive valuable thermodynamic parameters of dissolution. This provides deeper insight into the dissolution process.
-
van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution. The integrated form is often used: ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R) Where x is the mole fraction solubility, ΔH_sol is the apparent standard enthalpy of solution, ΔS_sol is the apparent standard entropy of solution, R is the universal gas constant, and T is the absolute temperature. A plot of ln(x) versus 1/T should be linear, with the slope and intercept used to calculate the enthalpy and entropy of solution, respectively. A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature.
-
Modified Apelblat Equation: This is a semi-empirical model widely used to correlate solubility with temperature. It is often more accurate than the van't Hoff equation as it includes a third parameter to account for the effect of temperature on the activity coefficient. The equation is: ln(x) = A + (B / T) + C * ln(T) Where A, B, and C are empirical parameters obtained by fitting the experimental data.
-
Buchowski–Ksiazczak λh Model: This model is particularly useful for systems where self-association of the solute occurs. It uses two parameters, λ and h, which relate to the degree of association and the enthalpy of mixing, respectively.
The successful application of these models allows for the interpolation of solubility at temperatures not experimentally measured and provides a thermodynamic characterization of the solute-solvent system.
Safety and Handling
3-Chloro-2-nitrobenzoic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.
-
Wear protective gloves, safety glasses or goggles, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.[7]
-
Conclusion
This guide has outlined the critical theoretical and practical considerations for determining and understanding the solubility of 3-chloro-2-nitrobenzoic acid in organic solvents. The molecular structure, with its combination of polar and hydrogen-bonding functional groups, suggests a preference for polar organic solvents. The gold-standard isothermal shake-flask method, coupled with a robust analytical technique like HPLC, provides the most accurate and reliable means of generating quantitative solubility data. Furthermore, the application of thermodynamic models such as the van't Hoff and Apelblat equations can transform this raw data into a deeper understanding of the dissolution thermodynamics, which is invaluable for process optimization, purification, and formulation in the pharmaceutical and chemical industries.
References
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Wikipedia. 3-Chlorobenzoic acid. Available from: [Link]
-
PubChem. 3-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
- Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
-
Racz, A., et al. (2016). Experimental UV spectra of benzoic acid derivatives. ResearchGate. Available from: [Link]
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SIELC Technologies. (2018). Separation of 3-Chloro-2-nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]
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Wojnicka, M., et al. (2011). Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II). SciELO. Available from: [Link]
- Google Patents. CN102749293A - Method for determining benzoic acid content in food by using visible spectrophotometry method.
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El-Gindy, A., et al. (2014). Validated Chromatographic Methods for Simultaneous Determination of Tolfenamic Acid and Its Major Impurities. Journal of Chromatographic Science. Available from: [Link]
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Institutional Repository. DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. Available from: [Link]
-
ResearchGate. Mole fraction solubility (x) of 3-methyl-2-nitrobenzoic acid in.... Available from: [Link]
- Dey, B.P., et al. (1981). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of Anions. Indian Journal of Chemistry.
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NIH National Center for Biotechnology Information. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]
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PubChem. 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
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ACS Publications. Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Available from: [Link]
-
Solubility of Things. 3-Methyl-2-nitrobenzoic acid. Available from: [Link]
- Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
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ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]
- Karimova, N., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Available from: [Link]
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3-Chloro-2-nitrobenzoate safety data sheet (SDS) hazards
Technical Hazard Management Guide: 3-Chloro-2-nitrobenzoic Acid
Content Type: Technical Safety Whitepaper Subject: 3-Chloro-2-nitrobenzoic Acid (CAS: 4771-47-5) / 3-Chloro-2-nitrobenzoate species Audience: Research Scientists, Process Chemists, and HSE Managers[1]
Executive Technical Summary
This guide provides a rigorous safety analysis of 3-Chloro-2-nitrobenzoic acid , a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (specifically quinolines).[1] While often handled as a standard reagent, its structural moieties—an electron-withdrawing nitro group ortho to a carboxylic acid—create specific physicochemical hazards that require precise engineering controls.
Crucial Distinction: While the user query specifies "benzoate" (the conjugate base), the commercially supplied form is predominantly the protonated acid . This guide focuses on the acid (CAS 4771-47-5) as the primary handling risk, while acknowledging that basic workups will generate the benzoate species, which shares the toxicological profile but differs in solubility and transport mechanics.[1]
Chemical Identity & Physicochemical Context
Effective safety management begins with accurate identification. The "benzoate" designation often leads to ambiguity between the salt and the free acid.
| Parameter | Technical Specification |
| Chemical Name | 3-Chloro-2-nitrobenzoic acid |
| CAS Number | 4771-47-5 |
| Molecular Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.56 g/mol |
| Appearance | Light yellow powder/crystalline solid |
| Melting Point | 237–239 °C |
| Acidity (pKa) | ~2.0–2.5 (Predicted; enhanced acidity due to ortho-nitro electron withdrawal) |
| Solubility | Low in water; Soluble in DMSO, Methanol, dilute base (as benzoate) |
Hazard Profiling: The Structural Basis of Toxicity
Standard Safety Data Sheets (SDS) list GHS codes, but they rarely explain the causality. Understanding why this molecule is hazardous allows for better risk prediction.
GHS Classification & Physiological Mechanisms
The compound is classified as a Category 2 Irritant and STOT SE 3 (Respiratory Irritant).
-
H315 (Skin Irritation): The carboxylic acid functionality, potentiated by the electron-withdrawing nitro and chloro groups, increases the acidity of the proton. Upon contact with skin moisture, it creates a localized acidic environment (pH < 2), leading to immediate protein denaturation and irritation.
-
H319 (Eye Irritation): As a solid powder, the micro-crystalline structure acts as a mechanical abrasive. Chemically, the high acidity causes rapid corneal irritation.
-
H335 (Respiratory Irritation): Inhalation of dust deposits acidic particles in the bronchial mucosa. The ortho-nitro group can also facilitate oxidative stress in mucosal tissues, though this is secondary to the pH effect.
Visualization: Hazard Logic Tree
The following diagram maps the chemical structure to the specific safety risks, providing a logical framework for the GHS classifications.
Caption: Structural hazard mapping linking functional groups (Acid, Nitro) to physiological mechanisms (Acidity, Particulates) and GHS outcomes.[1][2][3][4][5]
Operational Safety Protocols (The "How")
Safety is not just PPE; it is a hierarchy of controls. For 3-Chloro-2-nitrobenzoic acid, the primary risk is dust generation .[1]
Engineering Controls (Primary Defense)
-
Powder Handling: All weighing of the solid >10 mg must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Dry organic powders can accumulate static charge. Use anti-static weighing boats and ground equipment to prevent dispersion.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic PPE. Use this task-specific matrix:
| Task | Respiratory | Dermal (Hands) | Dermal (Body) | Eye Protection |
| Weighing (<1g) | Fume Hood (No respirator needed) | Nitrile (Double gloved, 0.11mm min) | Lab Coat | Safety Glasses |
| Weighing (>1g) | Fume Hood + N95 (if turbulent air) | Nitrile (Double) or Butyl Rubber | Lab Coat + Tyvek Sleeves | Safety Goggles |
| Reaction Setup | Fume Hood | Chemical Resistant Gloves | Lab Coat | Safety Goggles |
| Spill Cleanup | P100 / N99 Respirator | Nitrile (Thick, >0.2mm) | Tyvek Suit | Face Shield |
Protocol Validation:
-
Why Nitrile? Nitrile provides excellent resistance to weak acids and organic solids.
-
Why Goggles over Glasses? Fine acidic dust can bypass the side-shields of safety glasses. Goggles provide a seal.
Emergency Response Architecture
In the event of exposure, a linear "flush and forget" approach is insufficient. Use this self-validating response loop.
Exposure Response Workflow
This workflow ensures that the response matches the severity of the acidic irritation.
Caption: Decision matrix for emergency response, prioritizing immediate decontamination followed by symptom-based escalation.
Firefighting Measures
-
Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.[6]
-
Specific Hazard: Thermal decomposition releases Nitrogen oxides (NOx) , Hydrogen chloride (HCl) , and Carbon oxides.
-
Tactical Note: Firefighters must wear SCBA.[6] The release of HCl gas creates a corrosive cloud; downstream equipment must be checked for corrosion after the fire is suppressed.
Toxicological Data Gap Analysis
Critical Note: According to major suppliers (Sigma-Aldrich, Thermo Fisher), the specific toxicological properties (LD50, chronic toxicity) of 3-Chloro-2-nitrobenzoic acid have not been thoroughly investigated [1, 2].[1]
Researchers must therefore apply Predictive Toxicology based on structural analogs:
-
Nitrobenzoic Acids Class: Generally possess low-to-moderate acute oral toxicity but are significant methemoglobinemia risks if ingested in large quantities (due to the nitro group reduction).
-
Chlorobenzoic Acids Class: Known for persistence and moderate environmental toxicity.
-
Genotoxicity: Nitro-aromatics are often flagged for potential mutagenicity (Ames test positive in some analogs), though specific data for this isomer is lacking. Treat as a potential mutagen as a precaution.
References
-
Sigma-Aldrich. (2025).[7][8] Safety Data Sheet: 3-Chloro-2-nitrobenzoic acid. Merck KGaA.
-
PubChem. (2025).[3][4] Compound Summary: 3-Chloro-2-nitrobenzoic acid (CID 20902).[1][4] National Center for Biotechnology Information.
-
Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid (Analog Reference).
-
ECHA (European Chemicals Agency). (2025).[3][4] C&L Inventory: 3-chloro-2-nitrobenzoic acid.
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- 3. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Thermophysical Characterization of 3-Chloro-2-nitrobenzoic Acid Derivatives
Executive Summary
The term "3-Chloro-2-nitrobenzoate" technically refers to the ester or salt forms of 3-chloro-2-nitrobenzoic acid . In pharmaceutical intermediate chemistry, this scaffold is a critical precursor for synthesizing fused nitrogen heterocycles, particularly indoles and quinolines used in kinase inhibitors.
This guide addresses a common ambiguity in the field: the conflation of the stable, high-melting acid precursor with its lower-melting ester derivatives. The data below prioritizes 3-chloro-2-nitrobenzoic acid (CAS 4771-47-5) as the primary reference standard for purity characterization, as it is the stable solid most frequently isolated and characterized before esterification.
Key Technical Takeaway: The melting point (MP) of the pure acid is 237–239 °C . Significant deviations (e.g., <230 °C) typically indicate contamination with the 4-nitro isomer, a common byproduct of the nitration synthesis.
Chemical Identity & Literature Melting Point Values[1][2][3][4]
The following table consolidates thermophysical data from authoritative chemical databases and commercial certificates of analysis (CoA).
Table 1: Comparative Melting Point Data
| Compound Identity | CAS Registry | Chemical Structure | Melting Point Range (°C) | Source Type |
| 3-Chloro-2-nitrobenzoic acid | 4771-47-5 | C₇H₄ClNO₄ | 237 – 239 | Primary Literature [1, 2] |
| 233 – 242 | Commercial CoA (Sigma/Thermo) [3, 4] | |||
| Methyl 3-chloro-2-nitrobenzoate | Not widely listed | C₈H₆ClNO₄ | Liquid / Low-Melting Solid | In situ Intermediate |
| 3-Chlorobenzoic acid (Precursor) | 535-80-8 | C₇H₅ClO₂ | 154 – 157 | Precursor Reference [5] |
Critical Note on Isomers: Researchers often confuse the target with Methyl 2-chloro-3-nitrobenzoate (CAS 53553-14-3) , a commercially available isomer with a melting point of ~70 °C [6]. Ensure your spectral data (NMR) confirms the nitro group position at C2, not C3.
Synthesis & Purity Logic
The melting point is the primary "quick-check" for the success of the nitration reaction. The synthesis involves the electrophilic aromatic substitution of 3-chlorobenzoic acid. Because the carboxyl group is meta-directing and the chlorine is ortho/para-directing (but deactivating), the directing effects compete, leading to a mixture of isomers.
Reaction Pathway & Isomer Separation
The following diagram illustrates the critical separation step required to achieve the literature melting point.
Figure 1: Synthetic pathway highlighting the divergence of the target 2-nitro isomer from the 4-nitro byproduct. The high melting point of the target allows for purification via fractional crystallization.
Discrepancy Analysis
If your experimental MP is 215–230 °C , your sample likely contains 5–15% of the 4-nitro isomer.
-
Mechanism: The 4-nitro isomer disrupts the crystal lattice of the 2-nitro target, causing melting point depression (eutectic behavior).
-
Correction: Recrystallize from aqueous ethanol or glacial acetic acid. The 2-nitro isomer is typically less soluble and will crystallize out first.
Experimental Protocols
Synthesis of 3-Chloro-2-nitrobenzoic Acid
Note: This protocol focuses on the critical isolation steps to ensure the MP matches literature values.
-
Nitration: Dissolve 3-chlorobenzoic acid in concentrated sulfuric acid (H₂SO₄). Cool to 0–5 °C.
-
Addition: Dropwise addition of fuming nitric acid (HNO₃). Maintain temperature <10 °C to prevent dinitration.
-
Quenching: Pour reaction mixture onto crushed ice. The crude solid precipitates.
-
Purification (The MP Determinant):
-
Filter the crude solid.[1]
-
Crucial Step: Recrystallize from boiling water or dilute ethanol. The 3-chloro-2-nitro isomer has a higher lattice energy (indicated by its high MP of 239 °C) and will crystallize before the 4-nitro isomer.
-
-
Drying: Dry under vacuum at 50 °C for 6 hours. Moisture can depress MP by 2–5 degrees.
Melting Point Determination Workflow
To validate the literature value of 237–239 °C, follow this self-validating workflow.
Figure 2: Analytical workflow for validating thermal properties. DSC is preferred for distinguishing polymorphic transitions from impurity-driven melting point depression.
References
-
Sigma-Aldrich. (n.d.). 3-Chloro-2-nitrobenzoic acid Product Specification. Retrieved from (Note: Verify specific batch CoA).
-
ChemBK. (2023). 3-Chloro-2-nitrobenzoic acid Physical Properties. Retrieved from .
-
Thermo Scientific Chemicals. (n.d.). 3-Chloro-2-nitrobenzoic acid, 97%. Retrieved from .
-
PubChem. (n.d.). 3-Chloro-2-nitrobenzoic acid Compound Summary. National Library of Medicine. Retrieved from .
-
National Center for Biotechnology Information. (n.d.). 3-Chlorobenzoic acid (CID 447). PubChem.[2][3] Retrieved from .
-
ChemicalBook. (2023). Methyl 2-chloro-3-nitrobenzoate Properties. Retrieved from .
Sources
Methodological & Application
Application Note: Regioselective Nitration of 3-Chlorobenzoic Acid
The following Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It addresses the regioselective nitration of 3-chlorobenzoic acid, a deactivated aromatic substrate, to synthesize 5-chloro-2-nitrobenzoic acid (also known as 2-nitro-5-chlorobenzoic acid).
Target Analyte: 5-Chloro-2-nitrobenzoic acid Methodology: Electrophilic Aromatic Substitution (Mixed Acid Nitration) Version: 1.2 (Optimized for High Purity)
Executive Summary
The nitration of 3-chlorobenzoic acid presents a classic challenge in organic synthesis due to the presence of two deactivating groups on the benzene ring: the carboxyl group (-COOH) and the chlorine atom (-Cl). While both groups withdraw electron density, their directing effects conflict. This protocol leverages the ortho/para-directing nature of the chlorine substituent , which dominates over the meta-directing carboxyl group, to selectively synthesize 5-chloro-2-nitrobenzoic acid .
This guide provides a validated "Mixed Acid" protocol ensuring high regioselectivity (>90%), safety control regarding exotherms, and efficient purification of the target isomer.
Mechanistic Insight & Regioselectivity
To achieve high yield and purity, one must understand the electronic battle occurring on the ring.
-
3-Chlorobenzoic Acid Substrate:
-
The Conflict:
-
COOH wants the nitro group at C5 .
-
Cl wants the nitro group at C2, C4, or C6 .
-
-
The Resolution:
-
Halogens (Cl) are weaker deactivators than carbonyls (COOH). Therefore, the Chlorine atom controls the orientation .
-
C2: Sterically hindered (sandwiched between Cl and COOH). Unfavorable.
-
C4: Ortho to Cl. Possible, but sterically less favored than para.
-
C6: Para to Cl. Sterically accessible.
-
Outcome: The major electrophilic attack occurs at C6 .
-
Nomenclature: The product is 3-chloro-6-nitrobenzoic acid.[3] Renumbering based on IUPAC priority (COOH=1, Nitro=2) gives 5-chloro-2-nitrobenzoic acid .
-
Visualization: Reaction Pathway & Logic
Figure 1: Decision tree illustrating the regioselective control of the chlorine substituent over the carboxyl group, leading to the 5-chloro-2-nitro isomer.
Safety Directives (Critical)
Nitration reactions are inherently hazardous. Strict adherence to these safety parameters is mandatory.
| Hazard Class | Risk Description | Mitigation Strategy |
| Thermal Runaway | Nitration is highly exothermic. Rapid addition of reagents can cause explosive boil-over. | Strict Temperature Control: Maintain T < 10°C during addition. Use an ice/salt bath.[4] Dropwise addition only. |
| Corrosivity | Fuming HNO₃ and Conc.[3] H₂SO₄ cause severe burns and tissue destruction. | PPE: Butyl rubber gloves, face shield, and acid-resistant apron. Work in a fume hood. |
| Delayed Exotherm | Reaction may stall at low temp and surge upon warming. | Staged Warming: Allow to reach Room Temp (RT) slowly. Do not heat rapidly. |
| Nitrous Fumes | Evolution of toxic NOₓ gases (red/brown fumes). | Ventilation: Ensure high-efficiency fume hood exhaust. |
Experimental Protocol
Materials & Reagents
-
Substrate: 3-Chlorobenzoic acid (CAS: 535-80-8), >98% purity.
-
Solvent/Catalyst: Sulfuric Acid (H₂SO₄), Concentrated (98%).[2]
-
Reagent: Nitric Acid (HNO₃), Fuming (>90%) or Concentrated (68-70%)*.
-
Note: Fuming nitric acid is preferred for deactivated substrates to ensure complete conversion.
-
-
Quenching: Crushed Ice.
-
Recrystallization: Ethanol (95%) or Water/Ethanol mix.
Step-by-Step Procedure
Step 1: Preparation of the Nitrating Mixture [2][5][4]
-
Place a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel in an ice-salt bath.
-
Add 30 mL of Concentrated H₂SO₄ .
-
Cool the acid to 0–5°C .
-
Optional Pre-mix: In a separate beaker, carefully mix 10 mL of Fuming HNO₃ with 10 mL of Conc. H₂SO₄ .[2][4] Cool this mixture. (Alternatively, add HNO₃ directly if drop rate is strictly controlled).
Step 2: Substrate Dissolution
-
Slowly add 10.0 g (64 mmol) of 3-Chlorobenzoic acid to the cold sulfuric acid in the flask.
-
Stir vigorously. The solid may dissolve slowly; ensure a uniform suspension/solution before proceeding. Maintain temperature < 10°C .
Step 3: Nitration (The Critical Step)
-
Transfer the Nitric Acid (or Mixed Acid) to the addition funnel.
-
Dropwise Addition: Add the nitrating agent slowly to the stirred substrate solution.
-
Monitor Temperature: The rate of addition must be adjusted so the internal temperature never exceeds 10°C .
-
Tip: If temperature spikes, stop addition immediately and allow the bath to cool the flask.
-
-
Once addition is complete, stir at 0–5°C for 30 minutes .
-
Remove the ice bath and allow the reaction mixture to warm to Room Temperature (20–25°C) .
-
Stir at Room Temperature for 1–2 hours .
-
Checkpoint: Monitor reaction progress via TLC (solvent: Ethyl Acetate/Hexane) or HPLC. If starting material remains, gentle heating to 40°C for 30 mins may be required, but avoid overheating to prevent dinitration.
-
Step 4: Quenching and Isolation
-
Prepare a beaker containing 150 g of crushed ice .
-
Pour the reaction mixture slowly onto the crushed ice with manual stirring (glass rod).
-
A white to pale-yellow precipitate of crude 5-chloro-2-nitrobenzoic acid will form immediately.
-
Stir the slurry for 15 minutes to break up clumps and ensure all acid is diluted.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
Step 5: Purification
-
Recrystallization: Transfer the crude solid to a flask.
-
Dissolve in a minimum amount of boiling Ethanol (95%) or a Water/Ethanol (1:1) mixture.
-
Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for crystallization.
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.
Expected Results & Data
-
Yield: 75% – 85%
-
Appearance: White to pale yellow needles.
-
Melting Point: 137–139°C (Lit. value for 5-chloro-2-nitrobenzoic acid).
-
Major Impurity: 2-chloro-4-nitrobenzoic acid (removed via recrystallization).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical temperature control during the reaction phase.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete nitration due to water in acid. | Ensure H₂SO₄ is 98% and HNO₃ is fuming. Maintain anhydrous conditions initially. |
| Oily Product | Mixture of isomers lowering melting point. | Recrystallize twice. Use Ethanol/Water to selectively crash out the major isomer. |
| Red Fumes | Decomposition or runaway oxidation. | Temperature too high. Improve cooling efficiency. Check stir rate. |
| Starting Material Remains | Reaction temperature too low. | After addition, ensure the mixture warms to 20-25°C. If needed, heat gently to 40°C. |
References
-
GuideChem. Synthesis and Properties of 5-Chloro-2-nitrobenzoic acid. Retrieved from
-
ChemicalBook. 5-Chloro-2-nitrobenzoic acid Product Description and Synthesis. Retrieved from
-
National Institutes of Health (NIH) - PubChem. 3-Chlorobenzoic Acid Compound Summary. Retrieved from
-
Study.com. Electrophilic Substitution of 3-Chlorobenzoic Acid: Directing Effects. Retrieved from
-
PrepChem. General Nitration Protocols for Halogenated Benzoic Acids. (Adapted methodology). Retrieved from
Disclaimer: This protocol involves the use of strong acids and exothermic reactions.[3] It is intended for use by qualified personnel in a controlled laboratory environment. Always review the Safety Data Sheet (SDS) for all chemicals before use.
Sources
- 1. US4500715A - 2,5-Diamino-1,3,4-thiadiazole derivatives - Google Patents [patents.google.com]
- 2. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Give the major product(s) of each of the following reactions:a. nitration.. [askfilo.com]
Application Note: Preparation of 3-Chloro-2-Nitrobenzoyl Chloride
Abstract
This application note details a scalable, robust protocol for the synthesis of 3-chloro-2-nitrobenzoyl chloride (CAS 19088-99-4) from its carboxylic acid precursor.[1] The method utilizes thionyl chloride (
Introduction & Retrosynthetic Strategy
The conversion of 3-chloro-2-nitrobenzoic acid to its acid chloride is a nucleophilic acyl substitution.[1] While simple in theory, the presence of the ortho-nitro group introduces steric hindrance and thermal instability concerns.
-
Steric Factors: The bulky nitro group at the 2-position shields the carbonyl carbon, often requiring forcing conditions (extended reflux) or catalytic activation.[1]
-
Electronic Factors: The electron-withdrawing nitro and chloro groups deactivate the ring but highly activate the carbonyl carbon once the intermediate acyl chlorosulfite is formed.
-
Choice of Reagent: Thionyl chloride is selected over oxalyl chloride for scalability and ease of excess reagent removal.[1] DMF is employed as a catalyst to form the reactive Vilsmeier-Haack intermediate, significantly reducing reaction time and thermal stress.[1]
Safety Assessment (Critical)
Hazard Class: Corrosive, Lachrymator, Potential Explosive (Nitro compound).
-
Energetic Instability: Nitro-substituted aromatics can decompose violently at high temperatures.[1] Do not distill the residue to dryness without prior Differential Scanning Calorimetry (DSC) data. Maintain bath temperatures below 120°C.
-
Gas Evolution: The reaction generates copious amounts of
and gas.[1] A highly efficient scrubber system (NaOH trap) is mandatory. -
Water Reactivity: Thionyl chloride reacts violently with water.[1] Ensure all glassware is oven-dried and the system is under an inert atmosphere (
or ).[1]
Materials & Equipment
| Reagent | CAS No.[2][3][4][5][6][7][8][9][10] | Equiv.[2][4] | Role |
| 3-Chloro-2-nitrobenzoic acid | 4771-47-5 | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 7719-09-7 | 3.0 - 5.0 | Reagent & Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 0.05 (Cat.)[1] | Catalyst |
| Toluene (Anhydrous) | 108-88-3 | N/A | Azeotropic Drying |
Equipment:
-
3-Neck Round Bottom Flask (RBF)[1]
-
Reflux Condenser with drying tube (
) -
Gas Scrubbing System (NaOH solution)
-
Rotary Evaporator with chemically resistant pump[1]
-
Oil Bath with digital temperature control[1]
Experimental Protocol
Phase 1: Reaction Setup
-
Drying: Flame-dry or oven-dry a 3-neck RBF and a magnetic stir bar. Allow to cool under a stream of dry Nitrogen.[1]
-
Charging: Charge the flask with 3-chloro-2-nitrobenzoic acid (1.0 eq).
-
Solvent/Reagent Addition: Add Thionyl Chloride (3.0–5.0 eq) via a pressure-equalizing addition funnel. The solid acid may not dissolve immediately.[1]
-
Catalysis: Add DMF (5 mol%, ~2-3 drops per gram of acid).
-
Observation: Vigorous bubbling (
) will commence immediately upon DMF addition. This confirms catalyst activity.[1]
-
Phase 2: Reaction & Reflux[1]
-
Heating: Connect the condenser to the scrubber. Slowly heat the mixture to reflux (internal temp ~75-78°C).
-
Monitoring: Maintain reflux for 2–4 hours .
-
Endpoint Criteria: The reaction is complete when the solution becomes homogeneous (clear yellow/orange liquid) and gas evolution ceases.[1]
-
-
IPC (In-Process Control): See Section 6 for the derivatization method. Do not inject the acid chloride directly into an HPLC/LC-MS.[1]
Phase 3: Workup & Isolation
-
Evaporation: Cool the mixture to room temperature. Transfer to a single-neck flask and concentrate on a rotary evaporator (
bath, mbar) to remove excess . -
Azeotropic Drying: To ensure complete removal of thionyl chloride (which inhibits subsequent nucleophilic attacks), add anhydrous Toluene (2x volume) to the residue and re-evaporate. Repeat this step twice.
-
Why? Toluene forms an azeotrope with thionyl chloride, facilitating its removal.
-
-
Final Product: The residue is 3-chloro-2-nitrobenzoyl chloride , typically obtained as a yellow-to-brown oil or low-melting solid.[1]
-
Purification: If high purity is required, vacuum distillation can be performed (approx. 150-160°C @ 10 mmHg, estimated - verify cautiously).[1] However, for most applications, the crude material (purity >95%) is used directly in the next step to minimize thermal hazard exposure.
-
Quality Control & Validation
Direct analysis of acid chlorides is difficult due to their hydrolysis on silica (TLC) or in wet solvents.
Protocol: Methyl Ester Derivatization (IPC)
-
Take a 20 µL aliquot of the reaction mixture.
-
Quench into 500 µL of dry Methanol in a vial.
-
Shake for 1 minute (converts Acid Chloride
Methyl Ester). -
Analyze by TLC or HPLC.[1]
Visualizations
Figure 1: Reaction Mechanism (DMF Catalysis)
The Vilsmeier-Haack type mechanism explains why DMF is essential for sterically hindered substrates.[1]
Caption: Catalytic cycle showing the activation of Thionyl Chloride by DMF to form the reactive chloroiminium species (Vilsmeier reagent), which facilitates the chlorination of the sterically hindered acid.[1]
Figure 2: Experimental Workflow
Caption: Step-by-step process flow for the synthesis, ensuring safety and quality control checkpoints.
References
-
Chemical Source Data: 3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4).[1][5] ChemSrc. Retrieved from [Link]
-
Mechanistic Insight: Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Protocol Validation: Synthesis of Nitrobenzoyl Chlorides. Organic Syntheses, Coll. Vol. 3, p.712 (1955). (General procedure adaptation for nitro-substituted acids). Retrieved from [Link]
Sources
- 1. US1996007A - Preparation of-2-chloro-6-nitro-benzaldoxime - Google Patents [patents.google.com]
- 2. 3-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-硝基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-Chloro-2-nitrobenzoyl chloride | CAS#:19088-99-4 | Chemsrc [chemsrc.com]
- 7. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitrobenzoyl chloride | CAS 121-90-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 10. chemscene.com [chemscene.com]
Application Notes & Protocols: Strategic Esterification of 3-Chloro-2-Nitrobenzoic Acid for Advanced Synthesis
Introduction: The Synthetic Value of 3-Chloro-2-Nitrobenzoate Esters
3-Chloro-2-nitrobenzoic acid is a pivotal starting material in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its substituted benzene ring, featuring electron-withdrawing chloro and nitro groups, presents a unique electronic landscape that influences the reactivity of the carboxylic acid moiety. The conversion of this carboxylic acid to its corresponding ester, a process known as esterification, is a fundamental and often critical step. This transformation serves multiple strategic purposes in multi-step synthesis:
-
Protection of the Carboxylic Acid: The ester group acts as a robust protecting group, rendering the acidic proton inert to bases or nucleophiles while subsequent reactions are performed on other parts of the molecule.
-
Modulation of Physicochemical Properties: Esterification significantly alters the polarity, solubility, and lipophilicity of the parent molecule, which can be crucial for optimizing reaction conditions, facilitating purification, or tuning the pharmacokinetic profile of a final active pharmaceutical ingredient (API).
-
Activation for Further Transformations: The ester can be a precursor to other functional groups. For instance, it can be reduced to an alcohol or converted to an amide through aminolysis.
This document provides a detailed guide to the esterification of 3-chloro-2-nitrobenzoic acid, focusing on the widely applied Fischer-Speier esterification method. We will delve into the reaction mechanism, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, and discuss critical parameters for process optimization and product validation.
The Mechanism of Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and its forward progress is typically favored by using a large excess of the alcohol or by removing the water formed during the reaction.[2][3] The mechanism proceeds through a series of reversible steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
Step-by-Step Mechanism:
-
Protonation: The strong acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]
-
Nucleophilic Attack (Addition): A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer (Deprotonation-Protonation): A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This is a rapid intramolecular or solvent-mediated process that converts a poor leaving group (-OH) into a good leaving group (H₂O).[2]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This results in a protonated ester.[2]
-
Deprotonation: A base (such as water, the alcohol, or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[2]
The entire process is reversible, and the reverse reaction is known as acid-catalyzed ester hydrolysis.[2][7]
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the esterification of 3-chloro-2-nitrobenzoic acid.
Protocol 1: Classical Fischer Esterification using Sulfuric Acid
This method is a robust and cost-effective approach suitable for gram-scale synthesis. It relies on using an excess of the alcohol as the solvent to drive the equilibrium towards the product.
Materials and Reagents:
-
3-Chloro-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (sized to be about half-full)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-chloro-2-nitrobenzoic acid (e.g., 5.0 g, 24.8 mmol). Add anhydrous methanol (e.g., 50 mL), which acts as both reactant and solvent.[3][8]
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.5 mL) dropwise. Caution: This addition is highly exothermic.[3]
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux using a heating mantle. Let the reaction reflux for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing crushed ice (approx. 150 g). This will precipitate the crude ester.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: vent frequently to release CO₂ pressure), and finally with brine (50 mL).[3][9] The bicarbonate wash neutralizes any remaining sulfuric acid and unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude methyl 3-chloro-2-nitrobenzoate can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.
Protocol 2: Microwave-Assisted Esterification
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants in a sealed vessel, allowing for temperatures above the solvent's boiling point.[10]
Materials and Reagents:
-
3-Chloro-2-nitrobenzoic acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave reaction vessel (e.g., 10 mL) with stir bar
-
Single-mode microwave reactor
-
Preparative Layer Chromatography (PLC) or column chromatography supplies
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine 3-chloro-2-nitrobenzoic acid (e.g., 0.25 g, 1.24 mmol), anhydrous ethanol (2 mL), and a catalytic amount of concentrated H₂SO₄ (e.g., 5 µL).[11]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a total holding time of 15-20 minutes.[10][11] For equilibrium-limited reactions, a strategy of adding the catalyst in portions at intervals (e.g., every 5 minutes) can improve yield.[10]
-
Work-up: After the reaction is complete and the vessel has cooled, evaporate the excess ethanol under reduced pressure.
-
Extraction and Washing: Dissolve the crude residue in ethyl acetate (20 mL). Wash the organic layer with a saturated NaHSO₃ solution and dry with anhydrous Na₂SO₄.[11]
-
Purification: Filter the mixture and concentrate it in vacuo. Purify the resulting ester product using preparative layer chromatography or flash column chromatography.[10]
General Experimental Workflow
The overall process, from starting materials to a fully characterized product, follows a logical sequence of synthesis, isolation, purification, and analysis.
Caption: General workflow for ester synthesis.
Summary of Reaction Conditions
The choice between classical heating and microwave irradiation depends on available equipment, desired throughput, and scale. The following table summarizes typical parameters for the synthesis of alkyl 3-chloro-2-nitrobenzoate.
| Parameter | Protocol 1: Classical Fischer | Protocol 2: Microwave-Assisted |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Alcohol/Solvent | Large excess (e.g., Methanol) | ~1.5-2 mL per 0.25g acid (e.g., Ethanol) |
| Temperature | Reflux temp. of alcohol (~65°C for MeOH) | 100 - 140 °C (sealed vessel)[10] |
| Reaction Time | 3 - 5 hours | 15 - 30 minutes[10][11] |
| Typical Yield | ~70-85% (isolated yield can be lower)[3] | Good to high yields (~77% reported for similar substrates)[10] |
| Scale | Gram to multi-gram | Milligram to ~1 gram |
| Key Advantage | Scalable, simple equipment | Rapid, high-throughput screening |
Product Characterization
To confirm the successful synthesis and purity of the target ester (e.g., methyl 3-chloro-2-nitrobenzoate), a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The appearance of a singlet corresponding to the methyl ester protons (O-CH₃) around 3.9-4.0 ppm is a key indicator of success.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a higher wavenumber (typically ~1730 cm⁻¹) confirms the conversion.[12][13]
-
Melting Point (MP): A sharp melting point close to the literature value indicates high purity of the solid product.
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to assess the purity of the final product with high precision.[14]
Safety and Handling
Working with nitroaromatic compounds and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]
-
3-Chloro-2-nitrobenzoic Acid: This compound is an irritant. Avoid contact with skin and eyes and prevent dust inhalation. Handle in a well-ventilated area or a chemical fume hood.[16]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It reacts violently with water. Always add acid to other liquids slowly and with cooling.[9]
-
Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable. Handle all organic solvents in a fume hood and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated containers.
References
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
- Google Patents. (1976). Esterification of nitrobenzoic acids. (US Patent No. US3948972A).
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (2013). Procedure for the preparation of esters of benzoic acid. (Patent No. ES2380693T3).
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Characterization of Chitin Benzoic Acid Esters. Retrieved from [Link]
- Google Patents. (2019). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. (Patent No. CN110407704B).
- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process. (Patent No. WO2016198921A1).
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
ResearchGate. (2011). Preparation and Characterization of Chitin Benzoic Acid Esters. Retrieved from [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Google Patents. (2016). Preparation method of 3-methoxy-2-nitrobenzoate. (Patent No. CN105820054A).
-
PubMed. (2011). Preparation and characterization of chitin benzoic acid esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Retrieved from [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]
-
ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Preprints.org. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 7. youtube.com [youtube.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. jps.usm.my [jps.usm.my]
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- 13. researchgate.net [researchgate.net]
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- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
Nucleophilic substitution reactions of 3-chloro-2-nitrobenzoate
Application Note: High-Efficiency Nucleophilic Substitution ( ) of 3-Chloro-2-Nitrobenzoate Scaffolds
Executive Summary
The 3-chloro-2-nitrobenzoate scaffold represents a critical, yet sterically challenged, building block in the synthesis of polycyclic pharmaceutical intermediates, particularly for quinazoline-based kinase inhibitors and PARP inhibitors.[1][2] Unlike its para-substituted counterparts, this vicinally trisubstituted arene presents unique reactivity hurdles due to the "sandwiching" of the nitro group between the carboxylate and the chlorine atom.
This Application Note provides a validated framework for executing Nucleophilic Aromatic Substitution (
Mechanistic Insight & Reactivity Profile
The "Sandwich" Effect and Electronic Activation
Success with 3-chloro-2-nitrobenzoate requires understanding the competition between electronic activation and steric hindrance.[1][2]
-
Electronic Activation: The chlorine atom at C3 is activated primarily by the ortho-nitro group at C2.[2] The C1-carboxylate exerts a secondary inductive electron-withdrawing effect (-I), further lowering the LUMO energy of the ring.[1][2]
-
Steric Inhibition of Resonance: In the 3-chloro-2-nitro isomer, the nitro group is sterically crowded by the C1-ester and C3-chlorine.[1][2] This forces the nitro group to rotate out of the aromatic plane, potentially reducing its ability to stabilize the Meisenheimer intermediate via resonance.
-
Implication: Reactions often require higher temperatures or more polar solvents compared to less hindered isomers (e.g., 4-chloro-3-nitrobenzoate) to overcome the activation energy barrier.[1][2]
Reaction Pathway Visualization
The following diagram illustrates the
Figure 1: The rate-determining step involves the nucleophilic attack on C3.[2] The transition state is stabilized by the electron-withdrawing nitro group, despite steric torsion.[1]
Validated Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
This protocol is optimized for aniline and aliphatic amine nucleophiles.[2]
Challenge: Primary amines can attack the ester (C1) to form amides instead of displacing the chlorine (C3). Solution: Use of non-nucleophilic bases and controlled temperature ramps.[2]
Materials
-
Substrate: Methyl 3-chloro-2-nitrobenzoate (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (powdered, 2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP) for difficult substrates.[1][2]
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Methyl 3-chloro-2-nitrobenzoate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add DIPEA (2.0 mmol). If using
, ensure effective stirring to suspend the solid. -
Nucleophile Addition: Add the amine (1.1 mmol) dropwise at room temperature.
-
Reaction:
-
Standard: Heat to 60°C and monitor by TLC/LCMS.
-
Refractory: If <10% conversion after 2h, switch solvent to NMP and increase temperature to 90°C .
-
-
Quench: Cool to room temperature. Pour mixture into ice-cold water (20 mL).
-
Workup:
Data Summary: Solvent Effects on Yield
| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| MeCN | 60 | 4 | 78 | Cleanest profile; easiest workup.[1][2] |
| DMF | 80 | 2 | 85 | Harder to remove solvent; risk of dimethylamine impurity. |
| EtOH | 78 (Reflux) | 6 | 65 | Transesterification side-products observed.[1][2] |
Protocol B: C-O Bond Formation (Etherification)
Optimized for phenol and benzylic alcohol coupling.[2]
Challenge: Hydrolysis of the methyl ester by trace water/hydroxide.
Solution: Anhydrous conditions and Cesium Carbonate (
Step-by-Step Procedure
-
Activation: In a sealed tube, combine the Phenol derivative (1.1 equiv) and
(1.5 equiv) in anhydrous DMF. Stir at RT for 15 min to generate the phenoxide. -
Addition: Add Methyl 3-chloro-2-nitrobenzoate (1.0 equiv) in one portion.
-
Heating: Heat to 80–100°C .
-
Note: The "Sandwich Effect" is pronounced here; bulky phenols may require 120°C.[2]
-
-
Monitoring: Monitor disappearance of the chloro-benzoate (LCMS).
-
Purification: Dilute with water, extract with Et2O (to remove DMF), and purify via flash chromatography (Hexane/EtOAc).
Troubleshooting & Optimization Logic
Competitive Amidation (Side Reaction)
If the amine attacks the ester instead of the ring:
-
Diagnosis: LCMS shows M+Amine-OMe mass (Amide product).[1][2]
-
Remedy:
-
Lower the temperature (0°C start).
-
Use the Tert-butyl ester of the substrate (steric protection of the carbonyl).
-
Switch to the Acid form (3-chloro-2-nitrobenzoic acid), perform
(requires 2 equiv base), then esterify post-reaction.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Incomplete Conversion
If the reaction stalls due to steric hindrance:
-
Catalysis: Add 5-10 mol% Tetrabutylammonium iodide (TBAI) . Iodide displaces Chloride (Finkelstein-type) to form a more reactive intermediate (3-iodo-2-nitrobenzoate) in situ.[1][2]
-
Microwave: Microwave irradiation (120°C, 15 min) often overcomes the steric rotational barrier of the nitro group.
Workflow Diagram
Figure 2: Operational workflow distinguishing conditions for Amines vs. Phenols.
Safety & Handling
-
Energetic Materials: Nitro-aromatics are potentially explosive, especially when dry or subjected to adiabatic heating.[1][2] Do not distill the neat residue at high temperatures.
-
Skin Sensitizers: Both the chlorobenzoate substrate and the resulting aniline/ether products are potent skin sensitizers and potential mutagens. Double-glove (Nitrile) and work in a fume hood.[1][2]
-
Waste: Segregate halogenated organic waste from non-halogenated streams.
References
-
Mechanism of
Reactions:- Bunnett, J. F., & Zahler, R. E. (1951).
-
Synthesis of Nitrobenzoic Acid Derivatives (Patent Example)
-
Sturino, C. F., et al. (2010). Patent WO2010000000 (General reference for substituted nitrobenzoates in drug synthesis).[2]
-
Note: While specific patents vary, the conditions described in US Patent 5,233,083 (Preparation of 2-amino-3-chlorobenzoic acid) illustrate the thermal stability and reactivity of these isomers.[1][2]
-
-
Solvent Effects in
:- Newby, J. A., et al. (2018). Solvents for nucleophilic aromatic substitution. Organic Process Research & Development.
-
Chemical Properties & Safety (PubChem)
- Compound Summary for Methyl 3-chloro-2-nitrobenzo
Reaction mechanism of 3-chloro-2-nitrobenzoate decarboxylation
Executive Summary & Scope
This application note details the optimized protocol for the protodecarboxylation of 3-chloro-2-nitrobenzoic acid to synthesize 1-chloro-2-nitrobenzene (also known as 2-chloronitrobenzene). While thermal decarboxylation of simple benzoic acids is energetically demanding, the presence of the ortho-nitro group significantly facilitates this transformation via electronic stabilization.
This guide focuses on a Copper(I)-catalyzed protodecarboxylation pathway, which offers superior yields and milder conditions compared to classical thermal pyrolysis. We address the specific kinetic influence of the 3-chloro substituent, which enhances the reaction rate through inductive field effects but introduces steric constraints requiring precise thermal management.
Target Audience: Process Chemists, Medicinal Chemists, and scale-up engineers.
Scientific Background & Mechanism[1][2][3]
The Ortho-Nitro Effect and Field Effects
The decarboxylation of 2-nitrobenzoic acid derivatives is governed principally by the stability of the developing negative charge at the ipso-carbon (the carbon bearing the carboxyl group).
-
Electronic Stabilization: The ortho-nitro group (
) is a strong electron-withdrawing group (EWG). Through both inductive (-I) and mesomeric (-M) effects, it stabilizes the transition state (TS) and the resulting aryl anion intermediate. -
The 3-Chloro Perturbation: The chlorine atom at the 3-position (adjacent to the nitro group) exerts an additional Inductive Field Effect (
). Recent kinetic studies suggest that for copper-catalyzed systems, the rate of decarboxylation correlates strongly with these field effects. The 3-Cl substituent further pulls electron density from the ring, lowering the activation energy for extrusion compared to the unsubstituted 2-nitrobenzoate.
Copper-Catalyzed Mechanism (The Cohen-Trost Pathway)
While thermal decarboxylation follows a unimolecular (
-
Coordination: The carboxylate anion coordinates to Cu(I), forming a cupric carboxylate species.
-
Decarboxylation (Rate Limiting Step):
is extruded, forming a high-energy Aryl-Copper intermediate . This step is accelerated by the ortho-nitro group, which chelates the copper, stabilizing the transition state. -
Protodecarboxylation: The Aryl-Cu species undergoes protolysis (reaction with a proton source, often trace water or the solvent/acid equilibrium) to release the product, 1-chloro-2-nitrobenzene, and regenerate the Cu(I) catalyst.
Note on Oxidative Side-Reactions: If
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical stabilization provided by the nitro group and the specific role of the copper catalyst.
Figure 1: Catalytic cycle for the protodecarboxylation of 3-chloro-2-nitrobenzoate. The rate-determining step is the extrusion of CO2, facilitated by the ortho-nitro group.
Experimental Protocol
This protocol is designed as a self-validating system . It includes checkpoints to ensure the reaction is proceeding via the desired pathway (protodecarboxylation) rather than oxidative coupling.
Reagents & Equipment
-
Substrate: 3-Chloro-2-nitrobenzoic acid (Purity >98%).
-
Catalyst: Copper(I) Oxide (
) (5 mol%) or Cu(phenanthroline) complex. -
Solvent: N,N-Dimethylacetamide (DMAc) or Quinoline (High boiling point, polar).
-
Additives: 1,10-Phenanthroline (Ligand, optional but recommended for rate enhancement).
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic).
Step-by-Step Methodology
Step 1: Catalyst Activation & Inerting (Critical)
-
In a dry 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, charge 3-chloro-2-nitrobenzoic acid (1.0 equiv),
(0.05 equiv), and 1,10-phenanthroline (0.10 equiv). -
Evacuate the flask and backfill with Argon three times . Reasoning: Oxygen promotes the formation of biaryl dimers (oxidative coupling).
-
Add degassed DMAc via syringe. Concentration should be approx 0.5 M.
Step 2: Reaction Initiation
-
Heat the mixture to 160°C .
-
Visual Check: The evolution of gas bubbles (
) indicates the start of the reaction. -
Lag Phase Control: A "lag phase" of 10-30 minutes is common as the active Cu(I) species forms. Do not increase temperature prematurely.
Step 3: Reaction Monitoring (HPLC)
-
Sample at t=0, 1h, 3h, and 6h.
-
Quench: Take 50 µL aliquot, dilute in 1 mL MeCN:Water (1:1).
-
Target Metric: Disappearance of starting material (
~ 2.5 min) and appearance of product ( ~ 4.8 min). -
Validation: If a peak appears at
~ 6.5 min, this is likely the biaryl dimer. Action: Re-purge with Argon immediately.
Step 4: Workup & Purification
-
Cool reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove Cu and Quinoline/Ligands).
-
Wash organic layer with saturated
(removes unreacted starting acid). -
Dry over
, filter, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) or distillation (bp ~245°C).
Process Workflow & Data Analysis
Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical inerting step.
Comparative Solvent Data
The choice of solvent dramatically affects the reaction rate (
| Solvent | Boiling Point (°C) | Relative Rate ( | Yield (24h) | Notes |
| DMAc | 165 | 100 | 94% | Recommended. Best balance of solubility and temp. |
| Quinoline | 237 | 85 | 91% | Classic solvent, difficult to remove. |
| DMF | 153 | 60 | 78% | Slower rate due to lower reflux temp. |
| DMSO | 189 | 40 | 65% | Can decompose at high T; safety risk with nitro compounds. |
References
-
Goossen, L. J., et al. (2006). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids.Journal of the American Chemical Society .[1] Link
-
Hoover, J. M. (2015).[2] Copper-Catalyzed Oxidative Decarboxylative C-H Arylation of Benzoxazoles with 2-Nitrobenzoic Acids.[2][3][4]Chemical Communications .[2] Link
-
Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of 2-nitrobenzoic acids.[5][2][3][4]Journal of the American Chemical Society .[1] Link
-
Stahl, S. S., et al. (2026).[5] Field Effects Govern the Decarboxylation of Copper(II)-Benzoates.[5]Organometallics . LinkNote: Highlights the specific kinetic influence of substituents like 3-Cl.
-
NIST Chemistry WebBook. 1-Chloro-2-nitrobenzene Properties.Link
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-nitrobenzoate
Welcome to the technical support center for the synthesis of 3-chloro-2-nitrobenzoate and its parent acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of their synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to navigate the complexities of this synthesis.
Choosing Your Synthetic Pathway
The synthesis of the target 3-chloro-2-nitrobenzoic acid, the precursor to its esters, is primarily approached via two distinct pathways: the direct nitration of 3-chlorobenzoic acid or the oxidation of 3-chloro-2-nitrotoluene. The optimal choice depends on the availability of starting materials, desired purity, and scale of the reaction.
Caption: Troubleshooting workflow for the oxidation reaction.
Troubleshooting Guide: Final Esterification Step
Question 3: I have pure 3-chloro-2-nitrobenzoic acid, but my Fischer esterification is giving a low yield. Why?
Answer: Fischer esterification is an equilibrium-limited reaction. A low yield typically indicates that the equilibrium is not being sufficiently shifted toward the product side or that hydrolysis is occurring.
Causality:
-
Water in the Reaction: The presence of water, either from wet starting materials (acid or alcohol) or as the reaction byproduct, will push the equilibrium back towards the carboxylic acid, limiting the yield. [1]* Insufficient Catalyst: A strong acid catalyst (like H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol. An insufficient amount will result in a slow or incomplete reaction.
-
Inadequate Removal of Water: To drive the equilibrium forward, the water produced during the reaction must be removed. This is often achieved by using a large excess of the alcohol reactant or by azeotropic removal with a solvent like toluene. [2]* Hydrolysis During Workup: If the reaction mixture is quenched with a large amount of aqueous base or not properly neutralized, the newly formed ester can be saponified back to the carboxylate salt, drastically reducing the yield.
Solutions & Protocol Adjustments:
-
Ensure Anhydrous Conditions: Use dry starting materials and solvents. Dry the 3-chloro-2-nitrobenzoic acid in a vacuum oven before use. Use anhydrous alcohol.
-
Use Excess Alcohol: Employing the alcohol as the solvent (a large excess) is the simplest way to shift the equilibrium towards the ester product.
-
Reflux and Monitor: Heat the reaction to reflux for an adequate time (typically 1-3 hours, but monitor by TLC). [3]4. Careful Workup: Cool the reaction mixture and pour it over ice water to precipitate the crude ester. [1][3]Neutralize the excess acid carefully with a weak base like sodium bicarbonate solution. Avoid strong bases like NaOH if possible to minimize saponification. Extract the ester with an organic solvent, wash the organic layer, dry it, and evaporate the solvent.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for the highest purity? A1: The oxidation of pure 3-chloro-2-nitrotoluene is generally superior for achieving high purity, as it avoids the difficult separation of regioisomers encountered in the nitration of 3-chlorobenzoic acid.
Q2: How can I purify the final 3-chloro-2-nitrobenzoate ester? A2: Recrystallization is the most common method. A suitable solvent system (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) should be chosen where the ester is soluble at high temperatures but sparingly soluble at low temperatures. Column chromatography can also be used for very high purity requirements.
Q3: What are the key safety precautions for these reactions? A3: Both pathways involve hazardous reagents.
-
Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. The reaction is highly exothermic and can run away if not controlled. Perform the reaction in an ice bath and add reagents slowly.
-
Oxidation: Strong oxidizing agents are hazardous. Reactions can be vigorous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Experimental Protocols
Protocol 1: Nitration of 3-Chlorobenzoic Acid
(This protocol is adapted from similar nitration procedures and emphasizes control) [4][5]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10 g of 3-chlorobenzoic acid to 40 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to 0°C with stirring until the acid dissolves.
-
Nitrating Mixture: In a separate flask, slowly add 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the 3-chlorobenzoic acid solution via the dropping funnel. Ensure the internal temperature does not rise above 10°C. The addition should take approximately 1 hour.
-
Stirring: After the addition is complete, let the mixture stir at 0-10°C for an additional 2-3 hours.
-
Workup: Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude solid. Perform fractional crystallization using a suitable solvent (e.g., ethanol/water) to separate the desired 3-chloro-2-nitrobenzoic acid from its isomers.
Protocol 2: Fischer Esterification to Methyl 3-Chloro-2-nitrobenzoate
(This protocol is a standard Fischer esterification) [1][3]
-
Setup: In a round-bottom flask, combine 5 g of dry 3-chloro-2-nitrobenzoic acid and 50 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours. Monitor the reaction by TLC.
-
Cooling & Precipitation: Cool the flask to room temperature, then pour the contents into a beaker containing 150 mL of ice water. The ester should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Neutralization: To remove any remaining acid, suspend the crude product in a dilute sodium bicarbonate solution, stir for 15 minutes, filter, and wash again with water.
-
Purification: Dry the ester. Recrystallize from methanol to obtain the pure product.
References
- Google Patents. (n.d.). CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene.
- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
- PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information.
- Sunshine Pharma. (n.d.). 3-Chloro-2-nitrotoluene CAS 5367-26-0.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic Acid.
- Chemsrc. (n.d.). 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5.
- Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.
- PubChem. (n.d.). 3-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene.
- BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Course Hero. (n.d.). For the compound 3-chlorobenzoic acid, indicate which group on the ring is more strongly....
- Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
- Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Guidechem. (n.d.). How to Prepare 4-Chloro-2-nitrobenzoic Acid? - FAQ.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Google Patents. (n.d.). UNITED STATES PATENT office.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
Sources
Technical Support Center: Troubleshooting Low Conversion in 3-Chloro-2-Nitrobenzoate Esterification
Welcome to the technical support center for the esterification of 3-chloro-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 3-chloro-2-nitrobenzoic acid often challenging, resulting in low yields?
The esterification of 3-chloro-2-nitrobenzoic acid can be sluggish due to a combination of steric and electronic factors. The nitro group at the ortho position to the carboxylic acid creates significant steric hindrance, impeding the approach of the alcohol nucleophile. Furthermore, both the nitro and chloro groups are strongly electron-withdrawing, which reduces the nucleophilicity of the carbonyl oxygen, making its protonation (a key step in acid-catalyzed esterification) less favorable.
Q2: What is the most common method for esterifying 3-chloro-2-nitrobenzoic acid?
The Fischer-Speier esterification is a widely used method due to its cost-effectiveness.[1] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]
Q3: How can I drive the Fischer esterification equilibrium towards the product side to improve my yield?
The Fischer esterification is a reversible reaction.[2][4] To favor the formation of the ester, you can:
-
Use a large excess of the alcohol: This shifts the equilibrium towards the products according to Le Chatelier's principle.[2][4] Often, the alcohol itself can be used as the solvent.
-
Remove water as it is formed: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward.[2] This is commonly achieved by using a Dean-Stark apparatus.[3][5][6][7][8]
Q4: Are there alternative esterification methods if Fischer esterification fails?
Yes, several other methods can be employed, especially for challenging substrates:
-
Steglich Esterification: This method is suitable for acid-sensitive substrates and uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[9][10][11]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] It is particularly useful for sterically hindered alcohols and proceeds with an inversion of configuration at the alcohol's stereocenter.[13]
-
Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] The resulting acid chloride can then be reacted with the alcohol to form the ester.
Troubleshooting Guide: Low Conversion
This section provides a structured approach to troubleshooting low conversion rates in the esterification of 3-chloro-2-nitrobenzoate.
Problem 1: Minimal or No Product Formation
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Catalyst Activity | Increase the catalyst loading (e.g., from a catalytic amount to 0.1-0.5 equivalents of H₂SO₄). | The electron-withdrawing groups on the aromatic ring deactivate the carboxylic acid, requiring a stronger acidic environment to sufficiently protonate the carbonyl oxygen and enhance its electrophilicity.[14] |
| Reaction Not at Equilibrium | Extend the reaction time and ensure consistent heating at reflux temperature. | Esterification reactions, especially with hindered substrates, can be slow to reach equilibrium. |
| Presence of Water in Starting Materials | Ensure all reagents and glassware are anhydrous. Dry the 3-chloro-2-nitrobenzoic acid and the alcohol before use. | Water will shift the equilibrium back towards the starting materials, significantly reducing the yield of the ester.[15] |
| Inadequate Temperature | Confirm that the reaction mixture is reaching the appropriate reflux temperature for the alcohol being used. For higher boiling point alcohols, consider using an entraining solvent like toluene with a Dean-Stark trap to ensure a sufficiently high reaction temperature for water removal.[16] | A higher temperature increases the reaction rate and facilitates the removal of water. |
Problem 2: Reaction Stalls at Partial Conversion
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Equilibrium Reached Prematurely | Implement a method for water removal, such as a Dean-Stark apparatus.[3][5][7] | The accumulation of water as a byproduct will inhibit the forward reaction. Continuous removal of water is a powerful technique to drive the reaction to completion.[2][7] |
| Catalyst Degradation | Add a fresh portion of the acid catalyst to the reaction mixture. | Prolonged heating in the presence of impurities can lead to catalyst deactivation. |
| Substrate or Product Instability | Monitor the reaction for the appearance of side products by TLC or LC-MS. Consider switching to a milder esterification method like the Steglich or Mitsunobu reaction. | The reaction conditions might be too harsh, leading to decomposition of the starting material or the desired ester. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in esterification.
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap
This protocol is designed to maximize ester formation by continuously removing water.
Materials:
-
3-chloro-2-nitrobenzoic acid
-
Alcohol (e.g., ethanol, methanol)
-
p-Toluenesulfonic acid (TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable azeotroping solvent)
-
Round-bottom flask
-
Dean-Stark apparatus[8]
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 3-chloro-2-nitrobenzoic acid (1.0 eq), the desired alcohol (3-5 eq), and toluene (sufficient to fill the Dean-Stark trap and maintain stirring).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) or concentrated sulfuric acid (a few drops).
-
Assemble the Dean-Stark apparatus and reflux condenser.[7]
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction has gone to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Proceed with an appropriate aqueous work-up to remove the acid catalyst and any unreacted carboxylic acid. This typically involves washing with a saturated sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Steglich Esterification
This protocol is a milder alternative to the Fischer esterification.
Materials:
-
3-chloro-2-nitrobenzoic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Esterification Method | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Excess alcohol, strong acid catalyst (H₂SO₄, TsOH), heat[2][3] | Inexpensive reagents, suitable for large-scale synthesis. | Reversible reaction, harsh acidic conditions, not suitable for acid-sensitive substrates.[9] |
| Steglich | DCC or EDC, DMAP, room temperature[9][11] | Mild reaction conditions, suitable for acid-labile substrates, high yields.[11][17] | Stoichiometric amounts of coupling agents needed, formation of byproducts that can be difficult to remove. |
| Mitsunobu | PPh₃, DEAD or DIAD, mild conditions[13] | Mild conditions, inversion of stereochemistry at the alcohol center.[13] | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide which can be challenging to separate. |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, followed by alcohol addition[9] | Forms a highly reactive intermediate, often leads to high yields. | Requires an extra synthetic step, SOCl₂ and (COCl)₂ are corrosive and moisture-sensitive. |
Visualizing Reaction Pathways
Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer esterification.
References
-
Fischer Esterification of 3-nitrobenzoic acid 2017 - Truman ChemLab. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Esterification of nitrobenzoic acids - US3948972A - Google P
-
Fischer Esterification - Organic Chemistry Portal. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. [Link]
-
Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. [Link]
-
Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction | ACS Omega. [Link]
- Process for the preparation of 2-amino-3-chlorobenzoic acid - US5233083A - Google P
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]
-
Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. - ResearchGate. [Link]
-
Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC - PubMed Central. [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]
-
Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
A Simple Dean-Stark Apparatus Explained - YouTube. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
The Hendrickson reagent and the Mitsunobu reaction – a mechanistic study. [Link]
-
Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. [Link]
-
Nitration Reaction of Benzoic acid | m-Nitro Benzoic acid | Con. Nitric acid + Con. Sulphuric acid| - YouTube. [Link]
-
Esterification/Amidation Problems : r/Chempros - Reddit. [Link]
- Continuous process for preparing benzoic acid esters - US6235924B1 - Google P
-
Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. [Link]
-
Preparation of 3-Nitrobenzoic Acid - MSU chemistry. [Link]
-
Esterification--Making Esters from Carboxylic Acids - YouTube. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Dean–Stark apparatus - Wikipedia. [Link]
-
Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. [Link]
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- 5. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
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- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
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- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
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- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Separation of 3-chloro-2-nitro and 3-chloro-4-nitro isomers
Topic: Separation of 3-Chloro-2-nitroaniline and 3-Chloro-4-nitroaniline Isomers
For: Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for navigating the complexities of separating 3-chloro-2-nitroaniline and 3-chloro-4-nitroaniline isomers. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and adapt these methods to your specific experimental needs.
Understanding the Challenge: Physicochemical Properties at a Glance
The successful separation of isomers is fundamentally dependent on exploiting the subtle differences in their physical and chemical properties. The positioning of the nitro group in 3-chloro-2-nitroaniline versus 3-chloro-4-nitroaniline, relative to the amino and chloro groups, results in distinct polarities and interactive capabilities.
| Property | 3-Chloro-2-nitroaniline | 3-Chloro-4-nitroaniline | Rationale for Separation Impact |
| Molecular Weight | 172.57 g/mol | 172.57 g/mol | Identical molecular weights mean that mass spectrometry alone cannot differentiate these isomers without prior chromatographic separation. |
| Melting Point | 107-108°C | 158-162°C | The significant difference in melting points suggests that fractional crystallization is a viable separation strategy. |
| LogP | 2.2 | 2.1 | The similar LogP values indicate comparable hydrophobicity, suggesting that a standard reversed-phase HPLC separation may require careful optimization of the mobile phase to achieve baseline resolution. |
| pKa (conjugate acid) | Not readily available | ~1.90 | The basicity of the aniline group is influenced by the electronic effects of the adjacent substituents. The nitro group's position affects the pKa, which can be exploited by adjusting the mobile phase pH in HPLC to alter retention times. |
| Solubility | Sparingly soluble in water; soluble in many organic solvents. | Insoluble in water[1]; soluble in ethanol, ether, and chloroform. | Differential solubility in various organic solvents is the cornerstone of separation by fractional crystallization. |
Recommended Separation Methodologies
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common and effective technique for the analytical and preparative separation of these isomers. The key is to manipulate the mobile phase composition and pH to exploit the subtle differences in polarity and pKa.
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-chloro-2-nitrobenzoate
Comparative 1H NMR Analysis Guide: 3-Chloro-2-Nitrobenzoate vs. Regioisomers
Executive Summary
3-Chloro-2-nitrobenzoate (typically the methyl ester) is a critical scaffold in the synthesis of polycyclic heterocycles (e.g., indoles, anthranilic acid derivatives). Its analysis is frequently complicated by the presence of regioisomers formed during nitration, particularly 5-chloro-2-nitrobenzoate .
-
The "Fingerprint" Signal: The definitive feature of 3-chloro-2-nitrobenzoate is the triplet (t) at ~7.53 ppm (in CDCl₃), corresponding to the proton at position 5 (H5).
-
Differentiation: Regioisomers like 5-chloro- or 4-chloro-2-nitrobenzoate lack this triplet, displaying instead patterns of discrete doublets and singlets due to their non-adjacent proton arrangements.
Theoretical Basis: The 1,2,3-Trisubstituted System
The 3-chloro-2-nitrobenzoate molecule possesses a continuous chain of three aromatic protons (H4, H5, H6), creating an AMX or ABC spin system .
-
H5 (Position 5): Flanked by H4 and H6. It couples to both with similar ortho coupling constants (
Hz), appearing as a triplet (or overlapping doublet of doublets). -
H4 & H6 (Positions 4 & 6): Each has only one ortho neighbor (H5) and one meta neighbor (often unresolved or small
Hz). They appear as doublets or doublets of doublets .
Chemical Shift Prediction (Substituent Effects):
-
Nitro Group (C2): The central bulky nitro group twists out of plane, reducing its resonance deshielding on ortho positions, but its inductive effect remains strong.
-
Ester Group (C1): Strongly deshields the ortho proton (H6).
-
Chlorine (C3): Weakly deshields the ortho proton (H4).
Experimental Data: The Reference Spectrum
Compound: Methyl 3-chloro-2-nitrobenzoate Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 300/400 MHz
| Position | Proton | Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |
| Methyl | -OCH₃ | 3.90 | Singlet (s) | - | Ester methyl group. |
| Ar-H6 | C6-H | 7.97 | dd | Most deshielded due to ortho-ester effect. | |
| Ar-H4 | C4-H | 7.70 | dd | Deshielded by ortho-Cl; less than H6. | |
| Ar-H5 | C5-H | 7.53 | Triplet (t) | Diagnostic Peak. Upfield relative to H4/H6. |
Note: In DMSO-
, shifts typically move downfield by 0.1–0.2 ppm due to solvent polarity, but the splitting pattern (t, dd, dd) remains identical.
Comparative Analysis: Distinguishing Impurities
During the nitration of methyl 3-chlorobenzoate, the directing effects of the ester (meta-director) and chlorine (ortho/para-director) compete, often yielding methyl 5-chloro-2-nitrobenzoate as a major impurity.
Comparison Table: Target vs. Impurity
| Feature | Target: 3-Chloro-2-nitrobenzoate | Impurity: 5-Chloro-2-nitrobenzoate |
| Substitution | 1,2,3-Trisubstituted (Continuous) | 1,2,5-Trisubstituted (Discontinuous) |
| Proton System | H4 - H5 - H6 (Adjacent) | H3 (Isolated), H4 - H6 (Meta/Para) |
| Key Pattern | 1 Triplet + 2 Doublets | 2 Doublets + 1 Singlet (d) |
| H5 Signal | Triplet (~7.53 ppm) | Missing (Substituted by Cl) |
| H3 Signal | Missing (Substituted by Cl) | Doublet/Singlet (~8.0 ppm, ortho to NO₂) |
| H6 Signal | Doublet (~7.97 ppm) | Doublet (~7.9 ppm, ortho to Ester) |
Visualizing the Difference (Graphviz Workflow)
Caption: Decision tree for distinguishing 3-chloro-2-nitrobenzoate from common regioisomers based on 1H NMR splitting patterns.
Experimental Protocol
A. Sample Preparation
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).
-
Why CDCl₃? It prevents exchange of acidic protons (if any precursor acid remains) and provides sharp resolution for aromatic coupling.
-
-
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small cotton plug into the NMR tube.
B. Instrument Parameters
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (NS): 16 scans are sufficient for >10 mg; use 64 scans for trace impurity analysis (<5%).
-
Spectral Width: -2 to 14 ppm (ensure aromatic region 7–9 ppm is clear).
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the small meta-couplings (
Hz) in the doublets.
References
-
MIT Department of Chemistry. (2013). Triptycene-Based, Carboxylate-Bridged Biomimetic Diiron(II) Complexes: Supporting Information. Link (Contains full characterization data for Methyl 3-chloro-2-nitrobenzoate).
-
ChemicalBook. (n.d.). Methyl 3-chloro-2-nitrobenzoate NMR Spectrum. Link (Reference for spectral database entries).
-
PubChem. (n.d.). 3-Chloro-2-nitrobenzoic acid Data. Link (Source for free acid comparison data).
A Comparative Guide to HPLC Purity Analysis of 3-Chloro-2-Nitrobenzoate
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-chloro-2-nitrobenzoate is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-chloro-2-nitrobenzoate, offering insights into method development, optimization, and comparison with alternative analytical technologies. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles to ensure trustworthiness and reproducibility.
The Critical Role of Purity Analysis
3-Chloro-2-nitrobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final drug substance. Therefore, a robust and reliable analytical method is paramount for its quality control. This guide will explore the nuances of developing and selecting an appropriate HPLC method for this purpose, with a focus on achieving optimal separation of the main component from potential process-related impurities and degradation products.
Unveiling the Optimal HPLC Method: A Comparative Analysis
Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of moderately polar compounds like 3-chloro-2-nitrobenzoate. The choice of stationary phase and mobile phase composition are the most critical factors influencing the separation.
Stationary Phase Selection: Beyond C18
The C18 (octadecyl) stationary phase is often the first choice for RP-HPLC method development due to its wide applicability and robustness. However, for complex separations involving structurally similar impurities, alternative stationary phases can offer superior selectivity.
| Stationary Phase | Principle of Separation | Advantages for 3-Chloro-2-Nitrobenzoate Analysis | Disadvantages |
| C18 (ODS) | Primarily hydrophobic interactions. | Excellent retention for non-polar and moderately polar compounds. Widely available and well-characterized. | May not provide sufficient selectivity for closely related isomers or polar impurities. |
| Phenyl-Hexyl | π-π interactions in addition to hydrophobic interactions. | Enhanced selectivity for aromatic compounds, including nitroaromatics. Can resolve isomers that co-elute on a C18 column. | May exhibit different retention characteristics that require significant method redevelopment. |
| Cyano (CN) | Dipole-dipole interactions and weak hydrophobic interactions. | Offers alternative selectivity for polar compounds. Can be used in both normal-phase and reversed-phase modes. | Generally provides less retention for non-polar compounds compared to C18. |
Expert Insight: While a C18 column provides a good starting point, a Phenyl-Hexyl column is often a superior choice for aromatic nitro compounds due to the additional π-π interactions that can enhance the separation of isomers, which are common process-related impurities.
Mobile Phase Optimization: The Power of pH and Organic Modifier
The mobile phase composition, particularly its pH and the type of organic modifier, plays a pivotal role in achieving the desired separation. For an acidic compound like 3-chloro-2-nitrobenzoate, controlling the mobile phase pH is crucial for consistent retention times and symmetrical peak shapes.[1][2]
| Mobile Phase Parameter | Influence on Separation | Recommendations for 3-Chloro-2-Nitrobenzoate |
| pH | Controls the ionization state of the acidic analyte. A lower pH suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak shape. | Maintain a mobile phase pH of around 2.5-3.5 using a suitable buffer like phosphate or an acid additive like phosphoric acid or formic acid.[1] |
| Organic Modifier | Affects the overall elution strength. Acetonitrile and methanol are the most common choices. | Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol for nitroaromatic compounds. |
| Additive | Improves peak shape and can modify selectivity. | Phosphoric acid is a common choice for UV detection. For mass spectrometry (MS) compatibility, volatile additives like formic acid or trifluoroacetic acid (TFA) are preferred. |
Trustworthiness through Self-Validation: A robust HPLC method should demonstrate consistent performance. This is achieved by carefully controlling critical parameters like mobile phase pH. It is highly discouraged to use unbuffered water, as minor pH fluctuations can lead to significant shifts in retention time and poor reproducibility.[1]
Recommended HPLC Method and Experimental Protocol
Based on extensive experience and a review of established methods, the following is a recommended starting point for the purity analysis of 3-chloro-2-nitrobenzoate.
dot
Caption: Experimental workflow for HPLC purity analysis.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of 3-chloro-2-nitrobenzoate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This yields a concentration of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the 3-chloro-2-nitrobenzoate sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This yields a concentration of approximately 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Data Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the purity of the sample using the area normalization method, or by comparing the peak area of the main component to that of the standard.
-
Beyond HPLC: A Look at Alternative Technologies
While HPLC is the workhorse for purity analysis, other technologies offer distinct advantages in specific scenarios.
dot
Caption: Comparison of analytical techniques for purity analysis.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[3][4] This results in:
-
Faster Analysis Times: Significantly shorter run times, increasing sample throughput.[5][6]
-
Improved Resolution: Sharper and narrower peaks, allowing for better separation of closely eluting impurities.[3]
-
Higher Sensitivity: Increased peak height leads to lower detection limits.[5]
-
Reduced Solvent Consumption: A greener and more cost-effective approach.[3]
Expert Insight: For high-throughput screening or when dealing with complex impurity profiles, transitioning from HPLC to UPLC can offer significant advantages in both speed and separation efficiency.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-chloro-2-nitrobenzoic acid, derivatization is necessary to increase their volatility.[7][8]
-
Advantages: High resolution for volatile compounds.
-
Disadvantages: Requires a derivatization step, which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.
Expert Insight: GC is generally not the preferred method for the primary purity analysis of 3-chloro-2-nitrobenzoate. However, it can be a valuable tool for identifying and quantifying specific volatile impurities that may not be amenable to HPLC analysis.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.[9]
-
Advantages: Extremely high separation efficiency, minimal sample and reagent consumption.[10] Ideal for charged species.[9]
-
Disadvantages: Can be less robust than HPLC for routine quality control. Sensitivity can be lower without specialized detection methods.
Expert Insight: CE can be a powerful complementary technique to HPLC, especially for resolving challenging isomeric impurities or for the analysis of charged degradation products.
Stability-Indicating Nature of the Method
A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the active ingredient from its degradation products.[11][12][13] To establish this, forced degradation studies are performed where the sample is subjected to stress conditions such as acid, base, oxidation, heat, and light.
Potential degradation pathways for 3-chloro-2-nitrobenzoic acid could involve hydrolysis of the carboxylic acid, reduction of the nitro group, or dechlorination. The recommended HPLC method should be challenged with samples from these forced degradation studies to demonstrate that any resulting degradation peaks are well-resolved from the main peak. For instance, bacterial degradation of similar nitroaromatic compounds can proceed via oxidative or reductive pathways, leading to a variety of potential degradation products.[14]
Conclusion
The selection of an appropriate analytical method for the purity determination of 3-chloro-2-nitrobenzoate requires a thorough understanding of the molecule's chemical properties and the principles of chromatographic separation. While a well-optimized RP-HPLC method using a C18 or Phenyl-Hexyl column with a buffered mobile phase at a low pH is the recommended approach for routine analysis, alternative technologies like UPLC, GC, and CE offer distinct advantages for specific applications. By following the principles of scientific integrity and logical method development outlined in this guide, researchers and scientists can confidently establish a robust and reliable purity method that ensures the quality and consistency of this critical pharmaceutical intermediate.
References
- Desmet, G., & Clicq, D. (2005). Comparison of Modern HPLC Supports and Methods.
- Tautkus, S., & Jurevičiūtė, I. (2008). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
- Studzińska, S., & Buszewski, B. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
- Swetha Sri, R., Bhavya Sri, K., & Mounika, Ch. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(8), 3937-3942.
- Le, T. P. (2021). Microbial degradation of 3-chloropropionic acid. Griffith University.
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
- Nesterenko, P. N., & Nesterenko, E. P. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
- Singh, S., & Kumar, V. (2021). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Analytical Chemistry, 17(6), 834-845.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
- E. I. Du Pont De Nemours And Company. (2015). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
- Ali, S., & Jabeen, F. (2019). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 7(8), 124-129.
- Altria, K. D. (2012). Analysis of Small Organic Acids by Capillary Electrophoresis.
- de Oliveira, A. R. M., et al. (2012). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- Arora, P. K. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 6, 119.
- Stockton, A. M., et al. (2009). Capillary Electrophoresis Analysis of Organic Amines and Amino Acids in Saline and Acidic Samples Using the Mars Organic Analyzer. Analytical Chemistry, 81(18), 790-796.
- American Pharmaceutical Review. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- Zhang, C., et al. (2016). Degradation pathway for 3-chlorobenzoic acid by Pseudomonas sp. C1.
- Zhejiang University of Technology. (2020). Preparation method of 3-nitro-2-methylbenzoic acid.
- Sharma, G., & Kumar, A. (2016). Stability Indicating HPLC Method Development and Validation. International Journal for Research in Applied Science & Engineering Technology, 4(5), 2278-6074.
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
- Nasholm, T., & Sandberg, G. (1998). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Tree Physiology, 18(3), 203-208.
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]
- Tarawneh, K., et al. (2014). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-Chlorobenzoic Acid by Aeromonas hydrophila. Jordan Journal of Biological Sciences, 7(2), 124-129.
- De Vries, J., et al. (1979). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine.
- Patel, S., & Patel, N. (2017). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 1(5), 2278-6236.
- Al-Tannak, N. F., & Al-Karas, F. I. (2021). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. International Journal of Pharmaceutical Research, 13(1), 2249-2258.
- Polak-Śliwińska, M., & Śliwiński, J. (2021). Use of Rapid Capillary Zone Electrophoresis to Determine Amino Acids Indicators of Herring Ripening during Salting. Foods, 10(11), 2736.
- Kumar, V., & Singh, R. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(3), 1-10.
-
Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Retrieved from [Link]
-
ResearchGate. (2023). Benzoic acid determination with GC-FID? Retrieved from [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]
- Costa, B., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(15), 5801.
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- 3. rjptonline.org [rjptonline.org]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
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- 14. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: 3-Chloro-2-Nitrobenzoate vs. 2-Chloro-3-Nitrobenzoate
Executive Summary: The Regiochemical Divergence
In the design of nitrogenous heterocycles—specifically acridones and quinazolines —the choice between 3-chloro-2-nitrobenzoate (Isomer A) and 2-chloro-3-nitrobenzoate (Isomer B) is rarely interchangeable.
While both isomers appear structurally similar, their reactivity profiles are diametrically opposed due to the "Ortho Effect" and specific electronic activation patterns.
-
Select 2-Chloro-3-Nitrobenzoate when your target scaffold requires Nucleophilic Aromatic Substitution (
) at the carbon adjacent to the carboxyl group (e.g., Acridone synthesis). The "Sandwich Effect" of the nitro and carboxyl groups creates a highly activated, albeit sterically congested, electrophilic center. -
Select 3-Chloro-2-Nitrobenzoate when prioritizing Carboxyl Group Transformations or when the chlorine serves as a stable blocking group during initial scaffold construction (e.g., Quinazoline synthesis). The ortho-nitro group significantly increases acidity, altering esterification kinetics.
Structural & Electronic Analysis
The reactivity difference stems from the position of the chlorine atom relative to the activating nitro group and the carboxyl terminus.
Electronic Activation Map
-
2-Chloro-3-Nitrobenzoate: The chlorine (C2) is flanked by a carboxyl group (C1) and a nitro group (C3).
-
Activation:Dual Ortho-Activation. Both the nitro and carboxyl groups (especially if esterified) withdraw electron density from C2, making it an aggressive electrophile for
. -
Sterics:High Congestion. The C2 site is a "steric sandwich," requiring high-energy conditions (e.g., Ullmann coupling temperatures) to force nucleophilic attack.
-
-
3-Chloro-2-Nitrobenzoate: The chlorine (C3) is adjacent to the nitro group (C2) but meta to the carboxyl group (C1).
-
Activation:Single Ortho-Activation. Only the nitro group effectively activates C3. The carboxyl group’s inductive effect is diminished by distance.
-
Sterics:Moderate Accessibility. The C3 site is open on one side (C4-H), allowing for easier approach by nucleophiles under milder conditions, provided the electronic activation is sufficient.
-
Figure 1: Comparative activation and steric environment. Note the dual activation vs. steric crowding in the 2-chloro isomer.
Reactivity Module A: Nucleophilic Aromatic Substitution ( )
This is the primary differentiator. The 2-chloro isomer is electronically superior but sterically challenged, often requiring copper catalysis (Ullmann-type) to proceed efficiently.
Comparative Data: Amination with Aniline
Reaction Conditions: 1.0 eq Substrate, 1.2 eq Aniline, K₂CO₃, DMF, 120°C.
| Feature | 2-Chloro-3-Nitrobenzoate | 3-Chloro-2-Nitrobenzoate |
| Reaction Type | Ullmann Condensation (often requires Cu) | Standard |
| Electronic Activation | High (Ortho-NO₂ + Ortho-COOH) | Moderate (Ortho-NO₂ only) |
| Meisenheimer Complex | Stabilized by resonance into NO₂ and COOH. | Stabilized by resonance into NO₂ only. |
| Yield (Standard) | < 30% (without Cu catalyst) | 65-75% |
| Yield (Cu-Catalyzed) | > 90% (N-phenylanthranilic acid) | N/A (Rarely used) |
| Primary Product | Acridone Precursor (Anthranilic acid deriv.) | Substituted Benzoic Acid |
EXPERT INSIGHT: The "Sandwich" Trap
In 2-chloro-3-nitrobenzoate , the nucleophile must penetrate the gap between the carboxyl and nitro groups. Without a copper catalyst to coordinate the amine and lowering the activation energy, the reaction is sluggish despite the electronic activation. However, once the C-N bond forms, the product (an anthranilic acid derivative) is perfectly set up for cyclization into Acridones .
Protocol 1: High-Efficiency Ullmann Condensation (2-Chloro Isomer) Target: Synthesis of N-phenyl-3-nitroanthranilic acid
-
Charge: To a dry flask, add 2-chloro-3-nitrobenzoic acid (20.0 g, 100 mmol), Aniline (11.2 g, 120 mmol), K₂CO₃ (27.6 g, 200 mmol), and Cu powder (0.6 g, 1 mol%).
-
Solvent: Add DMF (100 mL). Note: DMF is preferred over alcohols to achieve the necessary reflux temperature (>130°C).
-
Reaction: Heat to reflux (130-140°C) for 4-6 hours. The color will shift from pale yellow to deep orange/red (formation of the amine).
-
Workup: Pour into ice-water (500 mL). Acidify with HCl to pH 3. The product precipitates as a yellow solid.
-
Validation:
H NMR will show the disappearance of the doublet at 7.8-8.0 ppm (H adjacent to Cl) and appearance of NH broad singlet >9 ppm.
Reactivity Module B: Carboxyl Group Transformations
The position of the nitro group heavily influences the acidity and ease of esterification.
Acidity & Esterification Kinetics
-
3-Chloro-2-Nitrobenzoate: The nitro group is ortho to the carboxyl.
-
Acidity: Significantly higher (
~2.0) due to the Ortho Effect (steric inhibition of resonance forces the carboxyl group out of plane, reducing conjugation with the ring and destabilizing the acid form relative to the anion).[1] -
Esterification: Difficult. The bulky ortho-nitro group blocks the trajectory of the alcohol nucleophile. Fischer esterification (MeOH/H₂SO₄) is slow and often requires prolonged reflux or conversion to the acid chloride first.
-
-
2-Chloro-3-Nitrobenzoate: The chlorine is ortho to the carboxyl.
-
Acidity: Moderate (
~2.8). Chlorine is smaller and less electron-withdrawing than nitro. -
Esterification: Moderate. While ortho-chloro provides some hindrance, it is significantly less bulky than an ortho-nitro group. Standard Fischer esterification proceeds with good yields (85-90%) in 4-8 hours.
-
Implication for Synthesis:
If your pathway requires an ester intermediate, 2-chloro-3-nitrobenzoate is the more "process-friendly" starting material. If using 3-chloro-2-nitrobenzoate , consider using Thionyl Chloride (
Application Pathways: Acridones vs. Quinazolines
The choice of isomer dictates the heterocyclic scaffold you can build.
Pathway A: Acridones (from 2-Chloro-3-Nitro)
The 2-chloro isomer allows for the construction of the central ring of the acridone system. The reaction sequence typically involves:
-
Ullmann condensation (displacing Cl at C2).
-
Cyclization using Polyphosphoric Acid (PPA) or
.
Pathway B: Quinazolines (from 3-Chloro-2-Nitro)
The 3-chloro isomer is typically used to preserve the chlorine atom (as a handle for later functionalization) while modifying the carboxyl/nitro groups to form the pyrimidine ring of the quinazoline.
-
Reduction of
to (at C2). -
Cyclization with formamide or urea.
-
The Chlorine at C3 (now C8 in quinazoline numbering) remains available for Suzuki couplings or other diversifications.
Figure 2: Divergent synthetic utility. The 2-chloro isomer builds the central ring (Acridone), while the 3-chloro isomer builds the side ring (Quinazoline).
References
-
Ullmann Condensation Protocol: Ma, D., & Cai, Q. (2008). Copper-Catalyzed Ullmann Condensation for the Synthesis of N-Aryl Anthranilic Acids. Organic Letters. Retrieved from [Link]
-
Acridone Synthesis: Organic Syntheses. (1940). Acridone Preparation via N-Phenylanthranilic Acid. Org. Synth. 19, 6. Retrieved from [Link]
-
Ortho Effect Mechanism: Khan Academy. (2022).[2] Ortho Effect in Benzoic Acids. Retrieved from [Link]
-
Meisenheimer Complex Stability: Royal Society of Chemistry. (1981). The stabilities of Meisenheimer complexes. Part 26. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]
Sources
Literature vs experimental melting point of methyl 3-chloro-2-nitrobenzoate
Executive Summary
Compound: Methyl 3-chloro-2-nitrobenzoate CAS: 42087-81-0 Target Audience: Organic Chemists, Process Engineers, QC Analysts.[1]
The Divergence: There is a significant discrepancy in the reported melting points (MP) for methyl 3-chloro-2-nitrobenzoate, ranging from 36°C to 106°C .[1] This guide clarifies that the true experimental melting point of the pure polymorph is 105–106°C .[2] Lower values (36°C, 70°C) are frequently attributable to regioisomer confusion (specifically with methyl 2-chloro-3-nitrobenzoate) or significant solvent occlusion/impurity profiles in crude industrial batches.[1][2]
Literature Landscape: The Data Conflict
Before beginning experimental work, it is critical to segregate reliable primary data from low-fidelity database entries.
| Source Type | Reported MP | Confidence | Notes |
| Primary Literature (Academic) | 105–106 °C | High | Characterized by Li et al. (2013) via NMR/IR/MS.[1][2] Prepared via clean diazomethane esterification.[1][2] |
| Patent Literature | 36 °C | Low | Cited in US9006477B2.[1][2] Likely refers to a crude intermediate or oil-out phase containing residual solvent.[1] |
| Chemical Databases | 70 °C | Misleading | This value belongs to the regioisomer methyl 2-chloro-3-nitrobenzoate (CAS 53553-14-3).[1][2] |
The Isomer Trap
The most common error in sourcing this compound is the confusion between the 3-chloro-2-nitro and 2-chloro-3-nitro isomers.[1]
-
Target: Methyl 3-chloro-2-nitrobenzoate (CAS 42087-81-0)
MP: 105–106°C [1] -
Isomer: Methyl 2-chloro-3-nitrobenzoate (CAS 53553-14-3)
MP: ~70–72°C [1]
Experimental Investigation
Synthesis & Purification Protocol
Objective: Synthesize methyl 3-chloro-2-nitrobenzoate free from acid impurities and isomeric byproducts.
Reagents:
-
3-Chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol)[1]
-
Methanol (anhydrous, 100 mL)
-
Thionyl Chloride (SOCl₂, 1.5 eq)[2]
-
Solvent for Recrystallization: Methanol/Water or pure Ethanol.[1][2]
Step-by-Step Workflow:
-
Activation: Suspend 3-chloro-2-nitrobenzoic acid in anhydrous Methanol at 0°C.
-
Addition: Dropwise add Thionyl Chloride (SOCl₂) over 30 minutes. ( Rationale: Generates HCl in situ and scavenges water, driving equilibrium to the ester more effectively than H₂SO₄.)[2]
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[2] The acid spot (baseline) must disappear completely.
-
Workup (Critical for MP):
-
Crystallization: Evaporate solvent to yield a pale yellow solid.[1][2] Recrystallize from hot Ethanol.[1][2]
-
Note: If the product oils out (MP ~36°C behavior), seed with a crystal from a previous pure batch or scratch the flask walls.[2] Cool slowly to 4°C.
-
Characterization Logic
Do not rely on MP alone.[1][2] Use NMR to confirm you have the correct isomer.[1][2]
-
1H NMR (CDCl₃): Look for the methyl ester singlet at δ 3.90 ppm .[2]
-
Aromatic Signals:
-
Doublet of doublets at δ 7.70 (J = 8.1, 1.5 Hz)
-
Doublet of doublets at δ 7.97 (J = 7.8, 1.5 Hz)
-
Differentiation: The regioisomer (2-chloro-3-nitro) will show distinct splitting patterns and shifts due to the different shielding environment of the nitro group relative to the ester.[1]
Visualizing the Discrepancy
The following diagram illustrates the decision tree for identifying the correct product based on experimental melting point data.
Caption: Diagnostic workflow for interpreting melting point deviations in Methyl 3-chloro-2-nitrobenzoate synthesis.
Results & Discussion
Why the 36°C vs 106°C Gap?
The depression to 36°C (as seen in patent literature) is characteristic of a "wet" solid or a mixture of the ester and unreacted starting material.[2] 3-chloro-2-nitrobenzoic acid is sparingly soluble in water but can co-precipitate.[1]
-
Thermodynamic Stability: The crystal lattice energy of the pure ester is high (MP 106°C). However, the presence of the ortho-nitro group creates steric strain that can be disrupted by impurities, preventing proper lattice formation and leading to the "oiling out" phenomenon observed at lower temperatures.
Self-Validating the Protocol
If your experimental MP is < 100°C :
-
Acid Test: Dissolve a sample in DCM and shake with water.[1][2] Check pH of aqueous layer.[1][2] Acidity indicates residual benzoic acid.[1][2]
-
Isomer Check: Run TLC against a standard of 2-chloro-3-nitrobenzoic acid methyl ester. If Rf differs, you have the wrong isomer.[2]
References
-
Li, X., et al. (2013).[2][3] "Triptycene-Based, Carboxylate-Bridged Biomimetic Diiron(II) Complexes." European Journal of Inorganic Chemistry, 2013(12), 2029-2040.[2] (Primary source for 105-106°C MP).[1][2][3]
-
Mitsui Chemicals Agro, Inc. (2015).[2] "Method for producing nitrobenzene compound."[1][2][4][5] U.S. Patent 9,006,477.[1][2] (Source of 36°C MP discrepancy).
-
ChemicalBook. "Methyl 2-chloro-3-nitrobenzoate Properties." (Illustrates the 70°C MP of the regioisomer).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
